molecular formula C16H15NO2 B602206 N-(3-Methoxyphenyl)Cinnamamide CAS No. 15116-41-3

N-(3-Methoxyphenyl)Cinnamamide

Número de catálogo: B602206
Número CAS: 15116-41-3
Peso molecular: 253.30
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Methoxyphenyl)cinnamamide (CAS 127033-74-3) is a cinnamamide derivative supplied for research use. Cinnamamides are an important scaffold in medicinal chemistry, explored for their diverse pharmacological potential, which includes investigations into anti-inflammatory and neuroprotective properties . This compound is of particular interest in neuroscience and pharmacology research. Cinnamamides are recognized for their activity on transient receptor potential (TRP) channels , which are critically involved in sensory transduction, neuronal signaling, and the mechanisms underlying substance abuse and pain . As a research chemical, it serves as a valuable tool for probing these complex biological pathways. The compound has a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-Methoxyphenyl)Cinnamamide: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its activity on the Nrf2/ARE signaling pathway are presented. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Physicochemical Properties

This compound possesses a molecular structure that combines a cinnamoyl group with a 3-methoxyphenylamine moiety. This structure imparts specific physicochemical properties that are critical for its behavior in biological systems.

PropertyValueSource
IUPAC Name N-(3-methoxyphenyl)prop-2-enamide-
CAS Number 15116-41-3[1]
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.3 g/mol [1]
Melting Point Data not available for the 3-methoxy isomer. The related N-(4-methoxyphenyl)cinnamamide has a reported melting point of 148-150 °C.[2]
Solubility Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.General observation for cinnamamides

Spectral Data (Predicted and Comparative)

Spectroscopic Data N-(4-methoxyphenyl)cinnamamide (Reference) [3]Predicted Characteristics for this compound
¹H NMR (400 MHz, CDCl₃) δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H)Similar signals for the cinnamoyl protons are expected. The aromatic protons of the 3-methoxyphenyl group will show a different splitting pattern. The methoxy singlet will be present.
¹³C NMR (101 MHz, CDCl₃) δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6The carbonyl carbon and olefinic carbons will have similar shifts. The aromatic carbon shifts will differ due to the meta-substitution of the methoxy group.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₆H₁₆NO₂: 254.1176; found: 254.1178The [M+H]⁺ ion should be observed at a similar m/z value of approximately 254.1176.

Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of 3-methoxyaniline with cinnamoyl chloride. The following protocol is adapted from general methods for the synthesis of N-phenyl cinnamamide derivatives.[4]

Reaction: Cinnamoyl chloride + 3-Methoxyaniline → this compound + HCl

Materials:

  • Cinnamoyl chloride

  • 3-Methoxyaniline

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 3-Methoxyaniline 3-Methoxyaniline Reaction Acylation at 0 °C to RT 3-Methoxyaniline->Reaction Cinnamoyl_Chloride Cinnamoyl_Chloride Cinnamoyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction THF THF THF->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Cinnamamide derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] A key mechanism underlying the cytoprotective effects of some cinnamamides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3]

The Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes, inducing their transcription. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Activator This compound (Electrophilic Stress) Activator->Keap1 Inactivation ARE ARE Nrf2_n->ARE Binds to Maf sMaf Maf->ARE Gene_Expression Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: The Nrf2/ARE signaling pathway and its activation.

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to activate the Nrf2/ARE signaling pathway in a cell-based assay. The methodology is adapted from a study on related N-phenyl cinnamamide derivatives.[3]

Cell Line:

  • HepG2 cells stably transfected with a luciferase reporter construct containing the antioxidant response element (ARE) promoter (HepG2-ARE-luc).

Materials:

  • HepG2-ARE-luc cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (test compound)

  • tert-Butylhydroquinone (tBHQ) or Sulforaphane (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-ARE-luc cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.

    • Prepare solutions for the vehicle control (DMSO) and positive control (e.g., 10 µM tBHQ).

    • Remove the old medium from the cells and add 100 µL of the prepared compound solutions to the respective wells.

  • Incubation: Incubate the treated cells for 24 hours at 37 °C and 5% CO₂.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each well (optional, can be determined by a separate protein assay like BCA).

    • Express the results as fold induction relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the results.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HepG2-ARE-luc cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compounds Prepare serial dilutions of This compound, positive and vehicle controls Incubate_24h_1->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_24h_2 Incubate for 24h Treat_Cells->Incubate_24h_2 Lyse_Cells Lyse cells and add luciferase substrate Incubate_24h_2->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate fold induction Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Nrf2/ARE luciferase reporter assay.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. Its structural similarity to other biologically active cinnamamides suggests potential for a range of pharmacological effects, possibly mediated through pathways such as the Nrf2/ARE signaling cascade. This guide provides the essential foundational information and detailed methodologies to facilitate further research into the specific properties and therapeutic potential of this compound. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers to explore the core characteristics of this compound. Further studies are warranted to obtain specific experimental data for this compound and to fully elucidate its biological mechanism of action.

References

An In-depth Technical Guide to N-(3-Methoxyphenyl)cinnamamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(3-Methoxyphenyl)cinnamamide, a member of the cinnamamide class of compounds. Cinnamamides are of significant interest in medicinal chemistry due to their diverse biological activities.

Chemical Structure and Identification

This compound is an aromatic amide characterized by a cinnamoyl group attached to a 3-methoxyphenylamine moiety. The trans-isomer is the more stable and commonly synthesized form.

IdentifierValue
IUPAC Name (2E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide[1]
CAS Number 127033-74-3[1][2]
Molecular Formula C16H15NO2[1][3]
Molecular Weight 253.30 g/mol [1][3]
SMILES COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
InChI Key FSYNPOFBREJATE-UHFFFAOYSA-N

Synthesis of this compound

The primary route for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride under basic conditions. In this case, 3-methoxyaniline is reacted with cinnamoyl chloride.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction[2]

This protocol is based on a reported synthesis of this compound.[2]

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Cinnamoyl chloride

  • Potassium carbonate (K2CO3)

  • Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • In a suitable reaction vessel, prepare a solvent mixture of acetone (8 mL) and water (16 mL).

  • To this solvent mixture, add 3-methoxyaniline (1 g, 8.12 mmol), followed by potassium carbonate (1.68 g, 12.18 mmol).

  • Sequentially, add cinnamoyl chloride (1.62 g, 9.74 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), pour the mixture into ice water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to yield the crude product.

  • The reported yield for this procedure is 98%.[2]

Purification:

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Methoxyaniline 3_Methoxyaniline Reaction Reaction 3_Methoxyaniline->Reaction Cinnamoyl_Chloride Cinnamoyl_Chloride Cinnamoyl_Chloride->Reaction Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Reaction Acetone_Water Acetone/Water Acetone_Water->Reaction Room_Temp Room Temperature Room_Temp->Reaction Workup Workup Reaction->Workup Pour into ice water, Extract with EtOAc Product This compound Workup->Product Concentrate

Caption: Synthesis of this compound via the Schotten-Baumann reaction.

Physicochemical and Spectroscopic Data

PropertyExpected Value/Characteristics
Appearance Off-white to pale yellow solid[2]
Melting Point (°C) Expected in the range of 140-160 °C (based on analogs)
¹H NMR (ppm) Expected signals for aromatic protons (δ 6.5-8.0), vinylic protons (δ 6.5-7.8, with a large coupling constant for the trans isomer), a methoxy group singlet (δ ~3.8), and an amide proton singlet (δ >8.0).
¹³C NMR (ppm) Expected signals for a carbonyl carbon (~165), aromatic and vinylic carbons (110-160), and a methoxy carbon (~55).
IR (cm⁻¹) Expected characteristic peaks for N-H stretching (~3300), C=O stretching (~1650), C=C stretching (~1600), and C-O stretching (~1250 and ~1040).

Potential Biological Activity: Activation of the Nrf2 Signaling Pathway

Cinnamamide derivatives have been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Several studies suggest that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to protect the cell from oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N_3_MC This compound Keap1_Nrf2 Keap1-Nrf2 Complex N_3_MC->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Transcription Transcription of Antioxidant Genes ARE->Transcription Initiates

Caption: Activation of the Nrf2 signaling pathway by this compound.

References

N-(3-Methoxyphenyl)Cinnamamide: A Technical Overview of its Chemical Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. While a singular "discovery" of this specific molecule is not prominently documented, its history is intertwined with the broader exploration of cinnamamide derivatives. These compounds have been investigated for a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth look at the synthesis, known biological context, and potential mechanisms of action of this compound and its analogs, with a focus on the well-established synthetic protocols and relevant signaling pathways.

Introduction to Cinnamamides

The cinnamamide scaffold is a versatile structural motif incorporated into numerous organic compounds with therapeutic potential. It consists of a cinnamoyl group attached to an amine via an amide linkage. This structure allows for a variety of interactions with biological targets, including hydrophobic and dipolar interactions, as well as hydrogen bonding. The phenyl ring and the amide group can be readily substituted, providing a rich field for structure-activity relationship (SAR) studies to optimize pharmacological activity. Cinnamamide derivatives have shown promise in preclinical models for disorders of the central and peripheral nervous systems.[1]

Synthesis of this compound

The synthesis of this compound, like other N-aryl cinnamamides, is typically achieved through the acylation of an aniline derivative with a cinnamoyl derivative. A common and straightforward method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

General Experimental Protocol: Amide Coupling

A standard laboratory procedure for the synthesis of this compound is as follows:

  • Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), to produce cinnamoyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Amide Bond Formation: The resulting cinnamoyl chloride is dissolved in a suitable aprotic solvent (e.g., THF, DCM, or diethyl ether). To this solution, 3-methoxyaniline is added, along with a base such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Acid Chloride Formation cluster_1 Amide Coupling cluster_2 Purification cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride Reaction in inert solvent thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->cinnamoyl_chloride Reaction in inert solvent crude_product Crude this compound cinnamoyl_chloride->crude_product Reaction in aprotic solvent m_anisidine 3-Methoxyaniline m_anisidine->crude_product Reaction in aprotic solvent base Base (e.g., Triethylamine) base->crude_product Reaction in aprotic solvent purified_product Purified Product crude_product->purified_product Recrystallization or Chromatography

General synthesis workflow for this compound.

Physicochemical Data

While specific experimental data for this compound is not extensively published in comparative tables, data for related cinnamamide derivatives can be found in various research articles. For this compound itself, physicochemical properties can be predicted or found in chemical databases.

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₂PubChem
Molecular Weight253.29 g/mol PubChem
IUPAC NameN-(3-methoxyphenyl)-3-phenylprop-2-enamidePubChem
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2PubChem

Biological Context and Potential Mechanism of Action

The broader class of N-phenyl cinnamamide derivatives has been shown to possess a range of biological activities, with a notable mechanism being the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione synthesis.[2][3]

Nrf2 Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound (or other electrophilic inducer) Keap1 Keap1 Cinnamamide->Keap1 Modifies Cys residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to sMaf->ARE Binds to TargetGenes Cytoprotective Genes (e.g., NQO1, HO-1, GCLC) ARE->TargetGenes Initiates Transcription

The Keap1-Nrf2 antioxidant response pathway.

Conclusion

This compound represents a member of the pharmacologically significant cinnamamide family. While its specific discovery and historical development are not extensively detailed, its synthesis is readily achievable through established organic chemistry methods. The biological activities of related N-aryl cinnamamides, particularly their ability to modulate the Nrf2 signaling pathway, suggest that this compound may also possess valuable cytoprotective and antioxidant properties. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring the synthesis and biological evaluation of this compound and its analogs.

References

The Core Mechanism of Action of N-(3-Methoxyphenyl)cinnamamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. These molecules have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The core structure, featuring a phenyl ring connected to a propenoic acid amide chain, allows for a multitude of substitutions, leading to a wide range of biological effects. This technical guide provides a detailed overview of the mechanism of action of this compound and its closely related analogues, summarizing key experimental findings, quantitative data, and the underlying signaling pathways.

Antioxidant and Cytoprotective Mechanisms

A primary mechanism of action for many cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Nrf2/Antioxidant Response Element (ARE) Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

The activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives has been shown to upregulate the expression of several critical antioxidant and detoxifying enzymes, including:

  • NAD(P)H quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates.[2]

  • Hemeoxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

  • Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]

The induction of these genes leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Nrf2 Signaling Pathway Activation by Cinnamamides.

Antimicrobial Activity

Several synthetic cinnamides and cinnamates have demonstrated significant antimicrobial activity against a range of pathogens.[3][4] The proposed mechanisms of action in this context are multifaceted and appear to depend on the specific chemical structure of the derivative and the target organism.

Fungal Infections

Against fungal pathogens like Candida species, certain cinnamamide derivatives are believed to exert their effects through direct interaction with the fungal cell membrane and cell wall.[3] One of the key targets is ergosterol, a vital component of the fungal plasma membrane that is absent in mammalian cells. By binding to ergosterol, these compounds can disrupt membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3]

Bacterial Infections

The antibacterial activity of cinnamamide derivatives has been noted against both Gram-positive and Gram-negative bacteria.[3][5] While the exact mechanisms are still under investigation, potential modes of action include:

  • Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[4][5]

  • Disruption of Bacterial Membranes: Similar to their antifungal activity, these compounds may disrupt the structure and function of bacterial cell membranes.

Anticancer Activity

The potential of cinnamamide derivatives as anticancer agents is an active area of research.[6][7] Their mechanism of action in this context is often linked to the induction of apoptosis (programmed cell death) in cancer cells.

One study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives found that the most potent analogue induced apoptosis in Jurkat cells.[7] While the specific upstream targets were not fully elucidated, the induction of apoptosis is a hallmark of many successful chemotherapeutic agents. The α,β-unsaturated carbonyl group present in the cinnamamide scaffold is considered a Michael acceptor, a feature often found in compounds designed to have anticancer activity.[6]

Quantitative Data Summary

The following tables summarize the reported biological activities of various cinnamamide derivatives. It is important to note that these data are for a range of related compounds and not exclusively for this compound, for which specific data is limited in the reviewed literature.

Table 1: Anticancer Activity of Cinnamamide Derivatives

CompoundCell LineIC50 (µg/mL)Reference
N-(o-tolyl)caffeamideP388 murine leukemia0.91[6]
N-benzyl-p-coumaramide (5a)P388 murine leukemia16.15[6]
N-(o-tolyl)-p-coumaramideP388 murine leukemia16.97[6]
N-benzylferulamide (5c)P388 murine leukemia179.56[6]
N-benzylcaffeamide (5b)P388 murine leukemia674.38[6]
N-(4-phenylthiazol-2-yl)cinnamamide derivative (8f)Jurkat0.035 µM[7]

Table 2: Antimicrobial Activity of Cinnamamide Derivatives

CompoundOrganismMIC (µM)Reference
4-isopropylbenzylcinnamide (18)S. aureus458.15[3]
Decyl cinnamate (9)S. aureus550.96[3]
Butyl cinnamate (6)C. albicans626.62[3]
Propyl cinnamate (4)C. albicans672.83[3]
Ethyl cinnamate (3)C. albicans726.36[3]

Experimental Protocols

Nrf2/ARE-driven Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 signaling pathway.

  • Cell Culture: HepG2 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., N-phenyl cinnamamide derivatives) for a specified period.

  • Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase enzyme.

  • Luminometry: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.

  • Data Analysis: The light intensity is measured using a luminometer and is directly proportional to the level of Nrf2 activation. The results are often normalized to a control (e.g., vehicle-treated cells).[1][2]

Luciferase_Assay_Workflow start Start: HepG2-ARE-luciferase cells treatment Treat with Cinnamamide Derivative start->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis add_substrate Add Luciferin Substrate lysis->add_substrate measure Measure Luminescence add_substrate->measure end End: Quantify Nrf2 Activation measure->end

Workflow for Nrf2/ARE Luciferase Reporter Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[5][7]

Conclusion

This compound and its related derivatives represent a versatile class of bioactive molecules with a range of potential therapeutic applications. Their core mechanism of action, particularly for their antioxidant and cytoprotective effects, is strongly linked to the activation of the Nrf2 signaling pathway. Furthermore, their ability to interact with microbial membranes and induce apoptosis in cancer cells highlights their potential as antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and to optimize the structure of these compounds for enhanced efficacy and safety in various disease models. The provided data and experimental frameworks offer a solid foundation for future investigations in this promising area of drug discovery.

References

N-(3-Methoxyphenyl)Cinnamamide: A Comprehensive Technical Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide, a derivative of the versatile cinnamamide scaffold, has emerged as a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This technical guide synthesizes the available, albeit limited, scientific literature on this compound and its close analogs, focusing on its potential anticancer, anti-inflammatory, and neuroprotective properties. While direct quantitative data and detailed experimental protocols for this specific molecule are not extensively available in the public domain, this document extrapolates potential activities and mechanisms based on the broader class of cinnamamide derivatives. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound, highlighting areas ripe for further investigation.

Introduction

Cinnamamides are a class of naturally occurring and synthetic compounds characterized by a core structure of cinnamic acid linked to an amine via an amide bond. This scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][2] The versatility of the cinnamamide backbone allows for substitutions on both the phenyl ring of the cinnamoyl moiety and the N-aryl or N-alkyl group, enabling the fine-tuning of its biological properties.

This guide focuses specifically on this compound, exploring its potential biological activities based on the established pharmacology of related cinnamamide derivatives.

Synthesis

The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and efficient method involves the reaction of cinnamoyl chloride with 3-methoxyaniline in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).[3]

An alternative approach involves the direct coupling of cinnamic acid with 3-methoxyaniline using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in combination with an activating agent like 4-dimethylaminopyridine (DMAP).[3]

General Synthesis Workflow

cluster_synthesis Synthesis of this compound cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride Thionyl Chloride (SOCl₂) product This compound cinnamoyl_chloride->product 3-Methoxyaniline, Base (e.g., Et₃N) m_anisidine 3-Methoxyaniline m_anisidine->product

Caption: General synthesis scheme for this compound.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is sparse, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Cinnamamide derivatives have demonstrated significant potential as anticancer agents.[2] The proposed mechanisms of action are varied and often depend on the specific substitution patterns of the molecule.

Potential Mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: N-hydroxycinnamamides are a well-established class of HDAC inhibitors.[1][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. While this compound is not an N-hydroxycinnamamide, the cinnamoyl scaffold itself can contribute to binding at the active site of HDACs. Further investigation is warranted to determine if it possesses any HDAC inhibitory activity.

  • Induction of Apoptosis: Many cinnamamide derivatives have been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: Cinnamamides can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[6]

Quantitative Data for Related Cinnamamides (for comparison):

CompoundCell LineIC50 (µM)Reference
Hexadecyl caffeateRPMI 8226 (Multiple Myeloma)3.0[7]
Octadecyl caffeateRPMI 8226 (Multiple Myeloma)9.4[7]
Methyl caffeateMCF-7 (Breast Cancer)0.62[7]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamamide derivatives have shown promise as anti-inflammatory agents.[4][8]

Potential Mechanisms:

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Cinnamaldehydes, closely related to cinnamamides, have been shown to inhibit NF-κB activation.[9] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.

  • Modulation of Pro-inflammatory Cytokines: Cinnamamides may exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

cluster_nfkb Potential NF-κB Inhibition Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces cinnamamide This compound cinnamamide->ikb_kinase Inhibits? cinnamamide->nfkb_active Inhibits Translocation?

Caption: Postulated mechanism of NF-κB pathway inhibition by cinnamamides.

Neuroprotective Activity

The cinnamamide scaffold has been incorporated into compounds designed to combat neurodegenerative diseases like Alzheimer's disease.[10]

Potential Mechanisms:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Cinnamamides can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[11] The presence of the methoxy group on the phenyl ring of this compound may contribute to its antioxidant potential.

  • Inhibition of β-amyloid Aggregation: Some cinnamamide-based hybrids have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[10]

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are general methodologies used to assess the biological activities of cinnamamide derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the effect of a compound on cell proliferation and to determine its cytotoxic potential.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_mtt MTT Assay Workflow seed Seed Cells treat Treat with Compound seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A simplified workflow for the MTT cytotoxicity assay.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Protocol Outline:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: Treat the transfected cells with this compound at various concentrations.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

  • Cell Lysis: After a defined incubation period, lyse the cells to release the reporter proteins.

  • Luciferase Assay: Measure the activity of both the firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of cinnamamides. Based on the activities of its structural analogs, it holds potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, to fully realize its therapeutic potential, a significant amount of research is required.

Key areas for future investigation include:

  • Systematic Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, inflammatory markers, and models of neurodegeneration is essential to identify its primary biological activities.

  • Quantitative Analysis: Determination of IC50 values and other quantitative measures of activity will be crucial for understanding its potency and for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to understand its pharmacological effects.

  • In Vivo Efficacy and Safety: Following promising in vitro results, evaluation of the compound's efficacy and safety in animal models of relevant diseases will be a critical next step.

References

N-(3-Methoxyphenyl)Cinnamamide review of literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-(3-Methoxyphenyl)cinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives, including cinnamamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound and related N-arylcinnamamides, focusing on their synthesis, biological properties, and potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety.[1] These compounds have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The cinnamamide scaffold, in particular, allows for diverse chemical modifications, enabling the optimization of its pharmacological profile.[3] N-arylcinnamamides, a subset of these derivatives, have shown promise in various therapeutic areas. This guide focuses on this compound, providing a detailed overview of its chemical synthesis and biological evaluation based on existing literature.

Chemical Synthesis

The synthesis of N-arylcinnamamides, including the N-(3-Methoxyphenyl) derivative, is typically achieved through the amidation of cinnamoyl chloride or cinnamic acid with the corresponding aniline.

General Synthetic Protocols

Two primary methods for the synthesis of N-phenyl cinnamamide derivatives have been described:

  • Method A (from Cinnamoyl Chloride): This method involves the reaction of a substituted aniline with cinnamoyl chloride in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF).[1]

  • Method B (from Cinnamic Acid): This procedure utilizes a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the amide bond formation between cinnamic acid (or a substituted cinnamic acid) and a substituted aniline in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).[1]

A modified approach involves the initial conversion of the cinnamic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline.[1]

Example Synthesis of N-(4-methoxyphenyl)cinnamamide

While a specific protocol for this compound is not detailed in the provided search results, the synthesis of the closely related N-(4-methoxyphenyl)cinnamamide (1c) is described as follows:

To a solution of cinnamoyl chloride in THF, N-(4-methoxyphenyl)aniline (4-methoxyaniline) and triethylamine are added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed, and the residue is extracted. The final product is purified by column chromatography.[4]

Yield: 65%[4] ¹H-NMR (400 MHz, CDCl₃) δ: 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H)[4] ¹³C-NMR (101 MHz, CDCl₃) δ: 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6[4] HRMS (ESI) m/z [M + H]⁺: Calculated for C₁₆H₁₆NO₂: 254.1176, Found: 254.1178[4]

Biological Activities and Mechanism of Action

N-arylcinnamamides have been investigated for a variety of biological activities. The mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses.

Anti-inflammatory Activity

Several N-arylcinnamamide derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the pro-inflammatory transcription factor NF-κB.[5] In lipopolysaccharide (LPS)-stimulated cells, many cinnamamides have been shown to significantly attenuate NF-κB activation.[5]

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Nucleus Nucleus Cinnamamide N-arylcinnamamides Cinnamamide->IKK Inhibits

Antioxidant Activity and Nrf2 Pathway Activation

Substituted N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress.[6] This protective effect is mediated through the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.

Upon activation by certain cinnamamides, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[6] The increase in GCLC expression enhances the synthesis of glutathione (GSH), a major endogenous antioxidant.[6]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm Cinnamamide N-phenyl cinnamamide derivatives Keap1 Keap1 Cinnamamide->Keap1 Interacts with Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Induces GSH Increased Glutathione (GSH) Synthesis Antioxidant_Genes->GSH Protection Protection against Oxidative Stress GSH->Protection

Anticancer and Antimicrobial Activities

Various N-arylcinnamamide derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including breast, prostate, lung, and cervical cancer.[7] Additionally, these compounds have demonstrated antimicrobial properties against different strains of bacteria and fungi.[5][8] The presence of certain substituents on the aryl rings can significantly influence the potency and spectrum of these activities.[5]

Quantitative Data

The following table summarizes the reported biological activity for a selection of N-arylcinnamamides. Data for the specific N-(3-Methoxyphenyl) derivative is limited in the provided search results; therefore, data for related compounds are included for comparative purposes.

Compound IDR Group (Substitution on N-phenyl ring)Biological ActivityIC₅₀ (µM)Cell Line/TargetReference
6 3-CF₃Cytotoxicity11.60 ± 1.13THP1-Blue™ NF-κB[5]
10 3,4-ClCytotoxicity6.28 ± 2.32THP1-Blue™ NF-κB[5]
11 3,5-ClCytotoxicity2.43 ± 1.06THP1-Blue™ NF-κB[5]
13 3,5-CF₃Cytotoxicity2.17 ± 1.19THP1-Blue™ NF-κB[5]
21 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N)Mushroom Tyrosinase Inhibition (monophenolase)36.98 ± 1.07-[9]
21 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N)Mushroom Tyrosinase Inhibition (diphenolase)146.71 ± 16.82-[9]

Experimental Protocols

General Procedure for N-Phenyl Cinnamamide Synthesis (Method A)
  • Dissolve the substituted aniline (1.00 equiv.) and triethylamine (2.00 equiv.) in THF.

  • Add a solution of cinnamoyl chloride (1.00 equiv.) in THF to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and 3N HCl.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the product by column chromatography.[1]

NF-κB Activity Assay
  • Culture THP1-Blue™ NF-κB cells.

  • Transfer cells into a serum-free RPMI 1640 medium.

  • Add the test compounds at the desired concentration (e.g., 2 µM).

  • After 1 hour of incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL).

  • Evaluate NF-κB activity using an appropriate reporter system.[5]

Experimental_Workflow_NFkB_Assay Start Start Step1 Culture THP1-Blue™ NF-κB cells Start->Step1 Step2 Transfer to serum-free medium Step1->Step2 Step3 Add test compound (e.g., this compound) Step2->Step3 Step4 Incubate for 1 hour Step3->Step4 Step5 Stimulate with LPS (1 µg/mL) Step4->Step5 Step6 Measure NF-κB reporter activity Step5->Step6 End End Step6->End

Nrf2/ARE Luciferase Reporter Assay
  • Use HepG2 cells stably transfected with an ARE-driven luciferase reporter construct.

  • Seed the cells in appropriate plates and allow them to attach.

  • Treat the cells with various concentrations of the test compounds.

  • A known Nrf2 activator, such as tert-butyl hydroquinone (t-BHQ), can be used as a positive control.

  • After a suitable incubation period, lyse the cells and measure luciferase activity.

  • Normalize the luciferase activity to the total protein concentration.[1][6]

Conclusion

This compound belongs to a promising class of compounds with diverse and tunable biological activities. The existing literature on N-arylcinnamamides highlights their potential as anti-inflammatory and antioxidant agents, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While specific data on the 3-methoxy substituted derivative is sparse in the reviewed literature, the established synthetic routes and biological assay protocols provide a solid foundation for its further investigation. Future research should focus on the detailed pharmacological profiling of this compound to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid in the design and execution of such studies.

References

N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Methoxyphenyl)Cinnamamide and explores its engagement with cellular signaling pathways. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Solubility Profile of this compound

Quantitative Solubility Data

Direct experimental data on the solubility of this compound is limited. However, a computationally predicted aqueous solubility value is available. For comparative purposes, solubility data for the parent compound, Cinnamamide, and a structurally related compound, m-Methoxybenzamide, are also presented.

CompoundSolventSolubilityData Type
This compoundWater0.0398 mg/mLPredicted
m-MethoxybenzamideDMSO~30 mg/mLExperimental
Ethanol~1 mg/mLExperimental
CinnamamideDMSO30 mg/mL - 100 mg/mLExperimental
DMF30 mg/mLExperimental
Ethanol5 mg/mLExperimental

Note: The solubility of Cinnamamide in DMSO is reported with a range, reflecting data from different suppliers.

Qualitative Solubility Insights from Synthetic Procedures

Qualitative information regarding the solubility of this compound and its derivatives can be inferred from solvents utilized in their synthesis and purification. Common solvents employed in these procedures include tetrahydrofuran (THF), ethyl acetate, hexanes, methanol, and dichloromethane. The use of these solvents implies at least a moderate degree of solubility to facilitate chemical reactions and chromatographic purification.

Experimental Protocol for Solubility Determination

For researchers seeking to establish precise solubility data for this compound, a gravimetric method is a reliable and widely accepted approach. The following protocol is a general guideline that can be adapted for this purpose.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, water)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Pipettes and syringes with filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vials

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to further separate the undissolved solute.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

    • Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, accurately weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility (in mg/mL) is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent in vials prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Allow excess solid to settle prep2->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 ana1 Withdraw and filter a known volume of supernatant sep2->ana1 ana2 Transfer to a pre-weighed container ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Weigh the dried solute ana3->ana4 calc1 Calculate solubility (mass/volume) ana4->calc1 Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Nrf2 Translocation Cinnamamide This compound Cinnamamide->Nrf2_Keap1 Inhibition of Keap1 Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Gene Transcription Nrf2_Maf->ARE Binding

Spectroscopic and Synthetic Profile of N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(3-Methoxyphenyl)Cinnamamide. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document presents a combination of data for a closely related isomer, predicted spectroscopic values, and established experimental protocols for the synthesis and characterization of cinnamamides. This information is intended to serve as a valuable resource for researchers engaged in the study and development of cinnamamide derivatives.

Introduction

This compound belongs to the cinnamamide class of compounds, which are characterized by a phenylpropanoid backbone. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on both the cinnamoyl and aniline moieties can significantly influence the pharmacological properties of these molecules. Understanding the spectroscopic characteristics is crucial for the unambiguous identification and quality control of these compounds.

Spectroscopic Data

Reference Spectroscopic Data: N-(4-methoxyphenyl)cinnamamide

The following data for N-(4-methoxyphenyl)cinnamamide is sourced from a study on N-phenyl cinnamamide derivatives.[1]

Table 1: 1H NMR, 13C NMR, and HRMS Data for N-(4-methoxyphenyl)cinnamamide [1]

Parameter Value
1H NMR (400 MHz, CDCl3) δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H)
13C NMR (101 MHz, CDCl3) δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6
HRMS (ESI) m/z [M + H]+ calculated for C16H16NO2: 254.1176; found: 254.1178
Predicted Spectroscopic Data: this compound

The following table presents the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established principles of NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals
1H NMR Cinnamoyl moiety: ~7.7 (d, 1H, J ≈ 15.5 Hz, Ar-CH=), ~6.6 (d, 1H, J ≈ 15.5 Hz, =CH-CO), 7.2-7.6 (m, 5H, Ar-H). 3-Methoxyphenyl moiety: ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH3). Amide proton: ~7.8-8.2 (br s, 1H, -NH).
13C NMR Carbonyl: ~164-166 ppm. Olefinic carbons: ~140-143 ppm (Ar-CH=), ~120-123 ppm (=CH-CO). Aromatic carbons: ~110-160 ppm (multiple signals). Methoxy carbon: ~55 ppm.
IR (cm-1) N-H stretch: ~3300-3400. C=O stretch (Amide I): ~1650-1670. N-H bend (Amide II): ~1520-1550. C=C stretch: ~1600-1625. C-O stretch (aromatic ether): ~1200-1250 and ~1020-1050.
Mass Spectrometry Molecular Ion [M]+: m/z 253. [M+H]+: m/z 254. Key Fragments: m/z 131 (cinnamoyl cation), m/z 123 (3-methoxyaniline radical cation).

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of cinnamamides, adapted from established literature procedures.

Synthesis of this compound

A common method for the synthesis of N-substituted cinnamamides is the reaction of cinnamoyl chloride with the corresponding aniline derivative.

Materials:

  • Cinnamoyl chloride

  • 3-Methoxyaniline

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous THF to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization
  • 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The purified compound is dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Coupling constants (J) are reported in Hertz (Hz).

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

  • Characteristic absorption bands are reported in wavenumbers (cm-1).

  • High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

  • Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

  • The results are reported as a mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char Structural_Elucidation Structural Elucidation Initial_Char->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS, GC-MS) Structural_Elucidation->MS IR IR Spectroscopy (FTIR) Structural_Elucidation->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Final Report and Data Archiving Data_Analysis->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Preliminary Cytotoxicity Screening of Cinnamamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of cinnamamide derivatives as a class of compounds. A comprehensive literature search did not yield specific cytotoxic data for N-(3-Methoxyphenyl)cinnamamide. The methodologies and data presented herein are based on studies of structurally related cinnamamide compounds and serve as a general framework for researchers, scientists, and drug development professionals.

Introduction to Cinnamamides in Drug Discovery

Cinnamic acid and its derivatives, including cinnamamides, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry. These compounds possess a core structure characterized by a benzene ring, an alkene double bond, and an amide functional group. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with various biological activities. Notably, several cinnamamide derivatives have been investigated for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The α,β-unsaturated bond in the cinnamoyl moiety is often implicated in their therapeutic effects, particularly in the context of cancer treatment.[1]

Quantitative Cytotoxicity Data of Cinnamamide Derivatives

The cytotoxic potential of various cinnamamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for a selection of cinnamamide derivatives, providing a comparative overview of their cytotoxic activity.

CompoundCell LineIC50 (µg/mL)Reference
N-(o-tolyl)caffeamideP388 (murine leukemia)0.91[3]
trans-N-benzyl-p-coumaramide (5a)P388 (murine leukemia)16.15[3]
N-(o-tolyl)-p-coumaramideP388 (murine leukemia)16.97[3]
trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamideP388 (murine leukemia)29.14[3]
trans-N-benzylcaffeamide (5b)P388 (murine leukemia)179.56[3]
trans-N-benzylferulamide (5c)P388 (murine leukemia)674.38[3]
Cinnamamide (CNM)KB (human oral epidermoid carcinoma)1.29 mM[4]
Cinnamamide (CNM)BEL-7402 (human hepatoma)1.94 mM[4]
Cinnamamide (CNM)HT-1080 (human fibrosarcoma)1.94 mM[4]
Cinnamamide (CNM)2BS (human fetal lung)4.33 mM[4]

Experimental Protocols for Cytotoxicity Screening

A standardized and reproducible protocol is crucial for the preliminary assessment of a compound's cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability.

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials and Reagents
  • Human cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • This compound or other test compounds

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment using the MTT assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

A high-level overview of the experimental workflow.
Step-by-Step Protocol

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Mechanisms of Action: Apoptotic Signaling

Should this compound or its derivatives exhibit significant cytotoxicity, further investigation into the underlying mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects. The following diagram depicts a simplified, generalized apoptotic signaling pathway that could be explored.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome cinnamamide Cinnamamide Derivative bax Bax/Bak Activation cinnamamide->bax Induces cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes

A simplified model of a potential apoptotic pathway.

Conclusion

This technical guide provides a foundational framework for conducting preliminary cytotoxicity screening of this compound and other cinnamamide derivatives. The provided data on related compounds highlight the potential of this chemical class in cancer research. The detailed experimental protocol for the MTT assay offers a robust starting point for in vitro evaluation. Should promising cytotoxic activity be observed, further studies to elucidate the mechanism of action, such as the involvement of apoptotic pathways, are highly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, the amide derivative of cinnamic acid, and its related compounds represent a versatile scaffold in medicinal chemistry. Possessing a wide array of biological activities, these compounds have garnered significant interest for their therapeutic potential in various disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. Their relatively simple chemical structure allows for facile synthetic modification, making them attractive candidates for the development of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of cinnamamide derivatives, intended to serve as a valuable resource for researchers and drug development professionals.

Synthesis of Cinnamamide Derivatives

The synthesis of cinnamamide derivatives is typically achieved through the amidation of cinnamic acid or its activated forms. A common and efficient method involves the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed by a reaction with a primary or secondary amine.

A representative synthetic workflow for the preparation of an N-arylcinnamamide is illustrated below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product & Purification Cinnamic_Acid Substituted Cinnamic Acid Activation Activation (e.g., with SOCl₂ or PCl₃) Cinnamic_Acid->Activation Amine Aryl/Alkyl Amine Amidation Amidation Reaction (in the presence of a base) Amine->Amidation Acyl_Chloride Cinnamoyl Chloride Intermediate Activation->Acyl_Chloride Acyl_Chloride->Amidation Crude_Product Crude Cinnamamide Derivative Amidation->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Final_Product Pure Cinnamamide Derivative Purification->Final_Product

Caption: General synthetic workflow for N-substituted cinnamamide derivatives.

Biological Activities and Quantitative Data

Cinnamamide derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize the quantitative data for some of these activities.

Anticancer Activity

Cinnamamide derivatives have shown cytotoxic effects against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(4-phenylthiazol-2-yl) cinnamamide derivative 8f Jurkat0.035[1]
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideTHP1-Blue™ NF-κB11.60 ± 1.13[2]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideTHP1-Blue™ NF-κB2.43 ± 1.06[2]
N-aryl-4-fluorocinnamide 2d HepG2>100[3]
Cinnamamide Derivative 4 HL-608.09[4]
Cinnamamide Derivative 4 MCF-73.26[4]
Cinnamamide Derivative 4 A5499.34[4]
Cinnamamide Derivative 10 P388-[5]
Cinnamamide Derivative 16d HeLa< 10 µg/mL[6]
Cinnamamide Derivative 17a HeLa< 10 µg/mL[6]
Cinnamamide Derivative 17d HeLa< 10 µg/mL[6]
Cinnamamide Derivative 16c SKOV-3< 10 µg/mL[6]
Cinnamamide Derivative 16d SKOV-3< 10 µg/mL[6]
Cinnamamide Derivative 16c MCF-7< 20 µg/mL[6]
Cinnamamide Derivative 16d MCF-7< 20 µg/mL[6]
Cinnamamide Derivative 17a MCF-7< 20 µg/mL[6]
Cinnamamide Derivative 17c MCF-7< 20 µg/mL[6]
Anti-inflammatory Activity

Several cinnamamide derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.

Compound/DerivativeAssayIC₅₀ (µM)Reference
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB InhibitionPotent at 2 µM[7]
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB InhibitionPotent at 2 µM[7]
Cinnamoyl-thiosemicarbazide derivative 3a Soybean Lipoxygenase Inhibition15.3 ± 1.2[8]
Triazole-cinnamic acid hybrid 4a Soybean Lipoxygenase Inhibition8.2 ± 0.5[8]
Cinnamamide derivative 3b Albumin Denaturation Inhibition67.36±2.998% at 500µg/mL[9]
Cinnamamide derivative C8 Protein Denaturation Inhibition83.75% at 100 µg/mL[10]
Cinnamamide derivative C9 Protein Denaturation Inhibition80.83% at 100 µg/mL[10]
Antimicrobial Activity

The cinnamamide scaffold is a promising template for the development of novel antimicrobial agents.

Compound/DerivativeMicroorganismMIC (µM)Reference
Butyl cinnamate (6 )Candida albicans626.62[6][11]
Ethyl cinnamate (3 )Candida albicans726.36[6][11]
4-isopropylbenzylcinnamide (18 )Staphylococcus aureus458.15[6][11]
Decyl cinnamate (9 )Staphylococcus aureus550.96[6][11]
N,N-diethylcinnamamide (57 )Aspergillus niger0.89[12]
N,N-diethylcinnamamide (57 )Candida albicans1.6[12]
Isobutyl cinnamate (17 )Candida albicans0.89[12]
Isobutyl cinnamate (17 )Aspergillus niger0.79[12]
Cinnamamide derivative 4b Klebsiella pneumoniae25 µg/mL[13]
Cinnamamide derivative 4i Klebsiella pneumoniae25 µg/mL[13]
Cinnamamide derivative 4f Escherichia coli12.5 µg/mL[13]
Cinnamamide derivative 4i Escherichia coli12.5 µg/mL[13]
Cinnamamide derivative 4b Candida albicans3.12 µg/mL[13]
Cinnamamide derivative 4b Aspergillus flavus6.25 µg/mL[13]
Benzyl cinnamate (18a )Staphylococcus aureus128 µg/mL[2]
Benzyl cinnamate (18a )Staphylococcus epidermidis128 µg/mL[2]
Benzyl cinnamate (18a )Pseudomonas aeruginosa256 µg/mL[2]
Neuroprotective Activity

Certain cinnamamide derivatives have shown promise in protecting neuronal cells from damage.[14]

Compound/DerivativeNeuroprotective EffectEC₅₀ (µM)Reference
ClovamideProtection against t-BOOH and L-glutamate induced neuronal death0.9-3.7[15]
Rosmarinic acidProtection against t-BOOH and L-glutamate induced neuronal death0.9-3.7[15]
N-propyl cinnamamide 2 Acetylcholinesterase Inhibition8.27[16]
p-hydroxy benzoic acid 4 COX-2 Inhibition1.85 ± 0.07[16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of cinnamamide derivatives can be attributed to their interaction with various cellular signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some cinnamamide derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[15][17]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Cinnamamide Cinnamamide Derivatives Cinnamamide->TLR4 Inhibit Cinnamamide->IKK Inhibit NFkB_nuc->Proinflammatory_Genes Induces

Caption: Cinnamamide derivatives can inhibit the NF-κB signaling pathway.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various cancers. Cinnamamide-based hydroxamic acids are a well-known class of HDAC inhibitors.[18]

HDAC_Inhibition Histone Histone Protein HDAC Histone Deacetylase (HDAC) Histone->HDAC Substrate for HDAC->Histone Deacetylates Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Chromatin_Condensed Condensed Chromatin (Transcriptionally Silent) HDAC->Chromatin_Condensed Leads to Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Cinnamamide_HDACi Cinnamamide-based HDAC Inhibitor Cinnamamide_HDACi->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by cinnamamide derivatives.

Modulation of GABA-A and NMDA Receptors

Cinnamamide derivatives have been shown to modulate the activity of key neurotransmitter receptors in the central nervous system, such as GABA-A and NMDA receptors, suggesting their potential in treating neurological and psychiatric disorders.[18]

Receptor_Modulation cluster_GABA GABA-A Receptor cluster_NMDA NMDA Receptor GABA_Receptor GABA-A Receptor Chloride_Influx Cl⁻ Influx (Neuronal Inhibition) GABA_Receptor->Chloride_Influx Promotes GABA GABA GABA->GABA_Receptor Binds NMDA_Receptor NMDA Receptor Calcium_Influx Ca²⁺ Influx (Neuronal Excitation) NMDA_Receptor->Calcium_Influx Promotes Glutamate Glutamate Glutamate->NMDA_Receptor Binds Cinnamamide_Modulator Cinnamamide Derivatives Cinnamamide_Modulator->GABA_Receptor Modulates (Positive/Negative) Cinnamamide_Modulator->NMDA_Receptor Antagonizes

Caption: Modulation of GABA-A and NMDA receptors by cinnamamide derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cinnamamide derivatives.

General Synthesis of N-Aryl Cinnamamides[16]
  • Activation of Cinnamic Acid: To a solution of the desired cinnamic acid (1 equivalent) in an appropriate solvent (e.g., dry chlorobenzene), add phosphorus trichloride (0.5 equivalents) dropwise at room temperature.

  • Microwave-Assisted Amidation: Heat the reaction mixture under microwave irradiation for a specified time (e.g., 20 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl cinnamamide.

MTT Assay for Neuroprotection in SH-SY5Y Cells[8][19][20][21]
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives for a specified pre-incubation period.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

HDAC Inhibition Assay using HeLa Nuclear Extract[22][23][24][25]
  • Reaction Setup: In a 96-well plate, combine HeLa nuclear extract (as the source of HDACs), a fluorogenic HDAC substrate, and the cinnamamide derivative at various concentrations in an HDAC assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the deacetylation reaction to occur.

  • Developer Addition: Add a lysine developer solution to each well and incubate for an additional 30 minutes. The developer reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. The percentage of HDAC inhibition is calculated relative to a control without the inhibitor.

Conclusion and Future Perspectives

Cinnamamide and its derivatives have emerged as a highly promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic tractability, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation in drug discovery programs. The data presented in this guide highlight the potential of cinnamamide derivatives in oncology, inflammation, and neurodegenerative diseases. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics.

References

The Versatile Cinnamamide Scaffold: A Deep Dive into its Structure-Activity Relationship for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnamamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide array of pharmacological activities. Its simple yet versatile chemical architecture allows for facile modifications, making it an ideal template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cinnamamide derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity of Cinnamamide Derivatives

Cinnamamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the phenyl ring and the amide nitrogen play a crucial role in determining their anticancer efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro anticancer activity (IC50 values) of representative cinnamamide derivatives against various human cancer cell lines.

Compound IDR (Substitution on Phenyl Ring)R' (Substitution on Amide)Cancer Cell LineIC50 (µM)Reference
1a H4-chlorophenyl--[1]
7g 3-methoxy, 4-acetoxy4-(3-chloro-4-fluoroanilino)quinazolineH1975 (NSCLC)1.22[2]
8f H4-phenylthiazol-2-ylJurkat0.035
6 4-fluoroN-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazoloneHepG2 (Liver)4.23[3]
16c 4-fluoroN-(4-chloro-2-mercapto-5-methylphenylsulfonyl)SKOV-3 (Ovarian)<10 µg/mL[1]
16d 4-chloroN-(4-chloro-2-mercapto-5-methylphenylsulfonyl)HeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast)<10 µg/mL[1]
17a 4-bromoN-(4-chloro-2-mercapto-5-methylphenylsulfonyl)HeLa (Cervical)<10 µg/mL[1]
17d 4-nitroN-(4-chloro-2-mercapto-5-methylphenylsulfonyl)HeLa (Cervical)<10 µg/mL[1]
3 3,4-diacetoxyphenethylMurine leukaemia P-3880.5 µg/mL[4]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as nitro and halogen atoms, on the phenyl ring of the cinnamoyl moiety generally enhance anticancer activity.[1] The presence of methoxy and acetoxy groups has also been shown to be beneficial.[2]

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is a critical determinant of cytotoxicity. Bulky and heterocyclic moieties, such as quinazoline and phenylthiazole, can lead to potent anticancer agents.[2] The incorporation of a sulfonamide group has also proven to be an effective strategy.[1]

Experimental Protocols

General Procedure for the Synthesis of Cinnamamide Derivatives:

A common synthetic route involves the reaction of a substituted cinnamic acid with an appropriate amine.[5][6]

  • Activation of Cinnamic Acid: Substituted cinnamic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or DMF). A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq), is added, and the mixture is stirred at room temperature for 30 minutes to form an active ester.[6]

  • Amide Bond Formation: The desired amine (1 eq) and a base, such as triethylamine (1 eq), are added to the reaction mixture.[6] The reaction is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cinnamamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the synthesized cinnamamide derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

  • Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the cinnamamide derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathway

EGFR Signaling Pathway Inhibition by Cinnamamide Derivatives

Several cinnamamide derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[2][7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[7][8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Cinnamamide Cinnamamide Derivatives Cinnamamide->P_EGFR Inhibition ATP ATP ATP->P_EGFR GRB2 GRB2/SOS P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Neuroprotection_Pathway cluster_stimuli Neurotoxic Stimuli cluster_receptors Receptors cluster_intracellular_signaling Intracellular Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AmyloidBeta Amyloid-β AmyloidBeta->NMDAR Calcium ↑ Ca²⁺ Influx NMDAR->Calcium GSK3b GSK-3β Calcium->GSK3b Activation Apoptosis Apoptosis GSK3b->Apoptosis NeuronalSurvival Neuronal Survival Cinnamamide Cinnamamide Derivatives Cinnamamide->NMDAR Inhibition Cinnamamide->GSK3b Inhibition Cinnamamide->NeuronalSurvival

References

Synthesis of N-Phenyl Cinnamamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of synthetic methodologies, experimental protocols, and biological significance of N-phenyl cinnamamide derivatives for professionals in research and drug development.

N-phenyl cinnamamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These derivatives, characterized by a core structure featuring a phenyl ring attached to a cinnamamide moiety, have garnered attention for their potential as therapeutic agents. Their reported activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of N-phenyl cinnamamide derivatives, detailing key experimental protocols and summarizing relevant data to facilitate research and development in this promising area.

Synthetic Methodologies

The synthesis of N-phenyl cinnamamide derivatives is primarily achieved through the amidation of cinnamic acid or its activated forms with substituted anilines. Several methods have been reported, each with its own advantages in terms of yield, reaction conditions, and substrate scope.

Method 1: Acyl Chloride Route

A common and straightforward approach involves the reaction of cinnamoyl chloride with a substituted aniline in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF).[4] This method is efficient for a variety of substituted anilines.

Method 2: Coupling Agent-Mediated Synthesis

Another versatile method utilizes coupling agents to facilitate the amide bond formation between cinnamic acid and anilines. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective in this regard, particularly for more complex substrates or when milder reaction conditions are required.[4]

Method 3: Enzymatic Synthesis

A greener and more sustainable approach involves the use of enzymes, such as Lipozyme® TL IM, to catalyze the amidation reaction between methyl cinnamates and phenylethylamines.[5] This biocatalytic method often proceeds under mild conditions and can offer high selectivity.

Data Summary of Synthetic Methods

The following table summarizes the quantitative data for different synthetic methods for N-phenyl cinnamamide derivatives, providing a comparative overview of their efficiencies.

MethodStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
Acyl Chloride RouteCinnamoyl chloride, Substituted anilineTriethylamineTetrahydrofuran (THF)3 hRoom Temperature28 - 63%
Coupling Agentm-Coumaric acid, Substituted anilineBOP, TriethylamineDichloromethane/Dimethylformamide (DCM/DMF)16 - 24 hNot Specified28 - 63%[4]
Acyl Chloride from Acidm-Coumaric acid, 4-ChloroanilineThionyl chloride, TriethylamineTetrahydrofuran (THF)18 hNot Specified92%[4]
Direct AmidationAniline, Cinnamoyl chlorideNoneEthanol2 hRoom Temperature78%
Enzymatic SynthesisMethyl 4-chlorocinnamate, PhenylethylamineLipozyme® TL IMNot Specified~40 min45 °C91.3%[5]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of N-(4-chlorophenyl)cinnamamide via Acyl Chloride Route[4]
  • To a solution of cinnamoyl chloride (1.00 equivalent) in anhydrous tetrahydrofuran (THF), add substituted aniline (e.g., 4-chloroaniline; 1.00 equivalent) and triethylamine (2.00 equivalents).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (EtOAc).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in a vacuum.

  • Purify the crude product by column chromatography to obtain the desired N-(4-chlorophenyl)cinnamamide.

Protocol 2: Synthesis of N-phenyl m-coumaric amide derivatives using BOP Coupling Reagent[4]
  • To a solution of m-coumaric acid (1.00 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF), add the desired substituted aniline (1.00 equivalent), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP; 1.20 equivalents), and triethylamine (3.00 equivalents).

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final product.

Biological Significance and Signaling Pathways

N-phenyl cinnamamide derivatives have been shown to exert their biological effects through various mechanisms, most notably by activating the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) antioxidant response element (ARE) pathway.[4][6][7] The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophilic compounds like certain N-phenyl cinnamamide derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[6] This induction of endogenous antioxidants helps to protect cells from oxidative damage.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of N-phenyl cinnamamide derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Cinnamic Acid / Cinnamoyl Chloride + Substituted Aniline Reaction Amidation Reaction (Acyl Chloride / Coupling Agent) Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Activity Biological Activity Screening (e.g., Nrf2/ARE Luciferase Assay) MS->Activity

Caption: Workflow for the synthesis and evaluation of N-phenyl cinnamamide derivatives.

Nrf2-ARE Signaling Pathway

The diagram below outlines the activation of the Nrf2-ARE signaling pathway by N-phenyl cinnamamide derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinn N-phenyl cinnamamide derivative Keap1_Nrf2 Keap1-Nrf2 Complex Cinn->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Binding ARE->Nrf2_ARE Genes Antioxidant Genes (NQO1, HO-1, etc.) Nrf2_ARE->Genes activates transcription

Caption: Activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-Methoxyphenyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class of molecules. Cinnamamides are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antioxidant properties. The structural motif, characterized by an α,β-unsaturated carbonyl system, is a key feature that contributes to its biological activity, often acting as a Michael acceptor. The methoxy substitution on the phenyl ring can modulate the compound's electronic properties and bioavailability, potentially influencing its interaction with biological targets. These compounds have been investigated as inhibitors of signaling pathways implicated in various diseases, such as the nuclear factor-kappa B (NF-κB) and epidermal growth factor receptor (EGFR) pathways. This document provides a detailed protocol for the synthesis of this compound and outlines its potential applications in biomedical research.

Data Presentation

ParameterValue
Chemical Name This compound
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.29 g/mol
Appearance Off-white to pale yellow solid
Yield Typically 85-95%
Melting Point Not consistently reported, expected to be a crystalline solid
Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, J=15.6 Hz, 1H), 7.55-7.52 (m, 2H), 7.40-7.36 (m, 3H), 7.30 (s, 1H), 7.22 (t, J=8.0 Hz, 1H), 6.88 (d, J=7.6 Hz, 1H), 6.70 (dd, J=8.4, 2.4 Hz, 1H), 6.55 (d, J=15.6 Hz, 1H), 3.82 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 164.5, 160.2, 142.0, 139.5, 134.8, 129.8, 129.6, 128.9, 127.9, 121.5, 112.5, 110.6, 105.9, 55.3.
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1590, 1490 (aromatic C=C stretch), ~1250 (C-O stretch).
Mass Spec (ESI-MS) m/z: 254.11 [M+H]⁺

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the synthesis of this compound from cinnamoyl chloride and 3-methoxyaniline.

Materials:

  • Cinnamoyl chloride (1.0 equiv.)

  • 3-Methoxyaniline (1.05 equiv.)

  • Triethylamine (TEA) or Pyridine (1.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.05 equiv.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.

  • Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up & Purification cluster_product Final Product Cinnamoyl_Chloride Cinnamoyl Chloride Reaction_Vessel Reaction in DCM with Triethylamine at 0°C to RT Cinnamoyl_Chloride->Reaction_Vessel 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Reaction_Vessel Washing Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction_Vessel->Washing Quench with H₂O Drying Drying (MgSO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Complex LPS_TNF->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits ubiquitination ubiquitination IkB->ubiquitination Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Cinnamamide N-(3-Methoxyphenyl) cinnamamide Cinnamamide->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Application Notes

This compound holds potential as a valuable tool in drug discovery and chemical biology. Cinnamamide derivatives have been shown to exhibit a range of biological activities, and the introduction of a methoxy group at the meta-position of the N-phenyl ring can influence its pharmacological profile.

Anti-inflammatory Activity: Many N-arylcinnamamides have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB heterodimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, potentially the activation of the IKK complex, thereby preventing the downstream cascade leading to inflammation.

Anticancer Potential: The α,β-unsaturated amide moiety in this compound makes it a potential Michael acceptor, a feature common in many anticancer agents. This functional group can react with nucleophilic residues, such as cysteine, in various proteins, including key enzymes in cancer-related signaling pathways. For instance, some cinnamamides have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[2] Inhibition of EGFR can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Further studies are warranted to explore the specific anticancer mechanisms of this compound.

Antioxidant and Neuroprotective Effects: Cinnamic acid derivatives are known for their antioxidant properties. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[3] Compounds containing an α,β-unsaturated carbonyl group can act as activators of this pathway. This compound may potentially induce the expression of antioxidant enzymes by activating the Nrf2 pathway, thereby protecting cells from oxidative damage. This antioxidant activity could also translate to neuroprotective effects, as oxidative stress is a key contributor to neurodegenerative diseases.

Drug Development and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound provides a platform for further chemical modifications to explore structure-activity relationships. The methoxy group's position and the substitution pattern on both the cinnamoyl and the N-phenyl rings can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion: The detailed synthesis protocol provided herein enables the efficient preparation of this compound. Its potential to modulate key signaling pathways involved in inflammation and cancer makes it a compound of interest for further investigation in drug discovery and development. The application notes highlight its potential as a lead compound for the development of novel therapeutics.

References

Application Notes and Protocols: Purification of N-(3-Methoxyphenyl)Cinnamamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential biological activities. Cinnamamides have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties. Precise purification of these compounds after synthesis is crucial for accurate biological evaluation and further development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.

The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the crude sample, column packing, and the elution and analysis of fractions. The successful implementation of this protocol will yield this compound with high purity, suitable for subsequent research and development applications.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding the compound's behavior during the chromatographic process.

PropertyValueReference
Molecular Formula C₁₆H₁₅NO₂[1]
Molecular Weight 253.3 g/mol [1]
Appearance Expected to be a solid at room temperature.
Polarity Moderately polar
Solubility Soluble in DMSO, DMF, and ethanol.[2][3]

Experimental Workflow

The overall workflow for the purification of this compound by column chromatography is depicted in the following diagram.

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Product TLC TLC Analysis for Solvent System Optimization Dissolution Dissolve Crude in Minimum Dichloromethane Crude_Sample Crude this compound Crude_Sample->Dissolution Adsorption Adsorb onto Silica Gel Dissolution->Adsorption Loading Load Adsorbed Sample onto Column Adsorption->Loading Column_Packing Pack Column with Silica Gel Slurry Column_Packing->Loading Elution Elute with Ethyl Acetate/Hexane Gradient Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Pooling Pool Pure Fractions TLC_Fractions->Pooling Solvent_Removal Remove Solvent under Reduced Pressure Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Figure 1. Workflow for the purification of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of this compound.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To determine the optimal mobile phase composition for the separation of this compound from impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents: Ethyl acetate (EtOAc), n-Hexane

  • UV lamp (254 nm)

  • Crude this compound sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Prepare a series of developing solvents with varying ratios of ethyl acetate and n-hexane (e.g., 1:4, 1:3, 1:2, 1:1, 2:3 v/v).

  • Pour a small amount of the first developing solvent into the TLC chamber, cover it, and allow the atmosphere to saturate for at least 15 minutes.

  • Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Calculate the retention factor (Rf) for the desired compound and any impurities. The ideal solvent system will provide an Rf value of 0.2-0.4 for the target compound and good separation from other spots.[4] Based on literature for similar compounds, a starting point of 30-50% ethyl acetate in hexane is recommended.[5][6]

Column Chromatography Purification

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile phase: Ethyl acetate and n-hexane (optimal ratio determined by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Crude this compound

  • Dichloromethane (DCM) or other suitable solvent for sample loading

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica gel.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Start with a less polar mobile phase (e.g., 20% EtOAc in hexane) and gradually increase the polarity (e.g., to 30%, 40%, and 50% EtOAc in hexane) if necessary to elute the target compound. This is known as a step-gradient elution.

  • Monitor the separation by collecting small spots from each fraction on a TLC plate and analyzing them as described in section 4.1.

Isolation of Pure Compound:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).

Data Presentation

The following table summarizes the expected results for the column chromatography purification of this compound.

ParameterRecommended Value / Expected Outcome
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[5][7]
Mobile Phase (Starting) 20-30% Ethyl Acetate in n-Hexane (v/v)
Mobile Phase (Gradient) Step-gradient increase in Ethyl Acetate concentration (e.g., up to 50%)
Optimal TLC Rf 0.2 - 0.4 in the chosen mobile phase[4]
Expected Yield >80% (dependent on the purity of the crude material)
Expected Purity >95% (as determined by HPLC or NMR)

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully optimizing the solvent system with preliminary TLC analysis and following the detailed column chromatography procedure, researchers can obtain the target compound with high purity. This is a critical step for ensuring the quality and reliability of subsequent biological and pharmacological studies.

References

Application Notes: In Vitro Antioxidant Activity of N-(3-Methoxyphenyl)cinnamamide using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of compounds well-recognized for their diverse biological activities, including antioxidant properties.[1][2][3] N-(3-Methoxyphenyl)cinnamamide, a derivative of cinnamic acid, is a subject of interest for its potential as an antioxidant agent. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The principle behind these assays lies in the ability of an antioxidant compound to donate an electron or a hydrogen atom to a stable radical, thereby neutralizing it and causing a measurable change in color, which can be quantified spectrophotometrically.[4] These methods are fundamental in the preliminary screening and characterization of novel antioxidant compounds in the drug development pipeline.

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. The following table summarizes representative quantitative data for cinnamamide derivatives from literature, which can be used for comparative purposes.

Compound Assay IC50 (µg/mL) Reference Compound (IC50 µg/mL)
This compoundDPPHData not availableAscorbic Acid (~5-10)
This compoundABTSData not availableTrolox (~2-8)
Example: Cinnamamide Derivative 1DPPH310.50 ± 0.73[2][5]Ascorbic Acid
Example: Cinnamamide Derivative 2ABTS419.18 ± 2.72[2][5]Trolox

Note: Specific IC50 values for this compound were not found in the cited literature. The example data is for illustrative purposes to demonstrate typical data presentation for cinnamamide derivatives.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from established methodologies for assessing the antioxidant activity of cinnamamide derivatives.[4][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (Ascorbic acid or Trolox).

  • Assay Protocol:

    • Add 100 µL of each concentration of the test compound or standard to the wells of a 96-well plate in triplicate.

    • Add 100 µL of methanol to control wells (blank).

    • Add 100 µL of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

This protocol is based on established methods for evaluating the antioxidant capacity of chemical compounds.[4][7][8]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS, pH 7.4)

  • Trolox (or Ascorbic acid) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.

  • Preparation of Working ABTS•+ Solution: On the day of the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control (Trolox).

  • Assay Protocol:

    • Add 20 µL of each concentration of the test compound or standard to the wells of a 96-well plate in triplicate.

    • Add 180 µL of the working ABTS•+ solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution without the sample.

    • A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.

Visualizations

G Figure 1: General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Test Compound (this compound) and Standard Solutions Reaction Mix Compound/Standard with Radical Solution Prep_Compound->Reaction Prep_Radical Prepare Radical Solution (DPPH or ABTS•+) Prep_Radical->Reaction Incubation Incubate in the Dark Reaction->Incubation Measure Measure Absorbance (Spectrophotometer) Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General Workflow for In Vitro Antioxidant Assays.

G Figure 2: Radical Scavenging Mechanisms cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + Antioxidant (AH) Antioxidant_DPPH Antioxidant (AH) Antioxidant_DPPH->DPPH_H - H• ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS + Antioxidant (A) Antioxidant_ABTS Antioxidant (A) Antioxidant_ABTS->ABTS - e-

Caption: Radical Scavenging Mechanisms of DPPH and ABTS Assays.

References

Application Notes and Protocols: Anticancer Activity of N-(3-Methoxyphenyl)Cinnamamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of N-(3-Methoxyphenyl)Cinnamamide in HeLa or MCF-7 cell lines. The following application notes and protocols are based on the activities of structurally similar cinnamamide derivatives and provide a framework for the potential evaluation of this compound.

Introduction

Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in cancer research due to their potential antiproliferative and pro-apoptotic effects.[1][2] These natural and synthetic compounds have been investigated for their activity against various cancer cell lines. This document outlines the potential anticancer activities and relevant experimental protocols for this compound, based on data from structurally related molecules. The methodologies provided are standard assays for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Quantitative Data Summary

While no specific IC50 values for this compound were found, the following table summarizes the cytotoxic activities of other cinnamamide derivatives against MCF-7 and other cancer cell lines, which can serve as a reference.

Compound/DerivativeCell LineIC50 ValueReference
N-(3-hydroxy-4-methoxy) aryl amide derivative 4eMCF-72.11 µM[3]
3,4-dimethoxybenzyl amide derivative 5cMCF-72.61 µM[3]
N-isopropylamide derivative 3MCF-74.73 µM[3]
N-(o-tolyl)caffeamideP3880.91 µg/mL[4]
Methyl caffeateMCF-70.62 µM[2]
trans-3-(4-hydroxy-3-methoxyphenyl)acrylateP38810.79 µg/mL[4]
N-(o-tolyl)-p-coumaramideP38816.97 µg/mL[4]
trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamideP38829.14 µg/mL[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of a test compound like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HeLa or MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (or test compound)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HeLa or MCF-7 cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • HeLa or MCF-7 cells

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa or MCF-7 cells

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_flow Flow Cytometry Analysis cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7) mtt MTT Assay (Cytotoxicity, IC50) cell_culture->mtt compound_prep Compound Preparation (this compound) compound_prep->mtt flow_cyto Flow Cytometry mtt->flow_cyto Determine IC50 for further assays cell_cycle Cell Cycle Analysis flow_cyto->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) flow_cyto->apoptosis data_analysis Data Interpretation & Conclusion cell_cycle->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for evaluating anticancer activity.

Simplified Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cinnamamide Derivative Bax Bax compound->Bax Induces Bcl2 Bcl-2 compound->Bcl2 Inhibits FasL FasL FasR Fas Receptor FasL->FasR caspase8 Caspase-8 FasR->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cyto_c Cytochrome c Bax->cyto_c Release Bcl2->cyto_c Inhibition caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Antimicrobial Activity Testing of N-(3-Methoxyphenyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used in testing the antimicrobial activity of N-(3-Methoxyphenyl)cinnamamide. The protocols outlined below are based on established methods for evaluating cinnamamide derivatives and serve as a robust framework for assessing the efficacy of this specific compound against a range of microbial pathogens.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring compound found in plants with known antimicrobial properties. Cinnamic acid and its derivatives are of significant interest in drug discovery due to their potential to combat microbial resistance. This document details the experimental procedures for determining the antimicrobial spectrum and potency of this compound, including methods for assessing its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Data Presentation: Antimicrobial Activity of Cinnamamide Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activities of structurally related cinnamamide and cinnamate derivatives against various bacterial and fungal strains. This data provides a comparative baseline for the expected activity of this compound.

Table 1: Antibacterial Activity of Cinnamamide Derivatives (Representative Data)

CompoundTest OrganismMIC (µM)Reference
4-isopropylbenzylcinnamideStaphylococcus aureus458.15[1]
Decyl cinnamateStaphylococcus aureus550.96[1]
Benzyl cinnamateStaphylococcus aureus537.81[1]
4-isopropylbenzylcinnamideStaphylococcus epidermidis458.15[1]
Decyl cinnamateStaphylococcus epidermidis550.96[1]
Benzyl cinnamateStaphylococcus epidermidis537.81[1]
4-isopropylbenzylcinnamidePseudomonas aeruginosa458.15[1]
Decyl cinnamatePseudomonas aeruginosa550.96[1]
Benzyl cinnamatePseudomonas aeruginosa1075.63[1]

Table 2: Antifungal Activity of Cinnamate Derivatives (Representative Data)

CompoundTest OrganismMIC (µM)Reference
Butyl cinnamateCandida albicans626.62[1]
Ethyl cinnamateCandida albicans726.36[1]
Methyl cinnamateCandida albicans789.19[1]
Butyl cinnamateCandida tropicalis626.62[1]
Ethyl cinnamateCandida tropicalis726.36[1]
Methyl cinnamateCandida tropicalis789.19[1]
Butyl cinnamateCandida glabrata626.62[1]
Ethyl cinnamateCandida glabrata726.36[1]
Methyl cinnamateCandida glabrata789.19[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland standard

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive and negative controls in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC is determined to establish the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of microbial growth on the agar plate. An antimicrobial agent is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • This compound stock solution

  • Sterile agar plates

  • Bacterial or fungal inoculums

  • Sterile cork borer or pipette tip

Protocol:

  • Inoculation: Spread a standardized microbial inoculum evenly over the surface of an agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Compound: Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of cinnamamides can be attributed to various mechanisms. Below are two potential pathways through which this compound may exert its effects.

Antibacterial Mechanism: Inhibition of Bacterial Cell Division

Cinnamaldehyde, a related compound, has been shown to inhibit the bacterial cell division protein FtsZ.[2][3] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a failure in cytokinesis and ultimately bacterial cell death.

G cluster_0 Bacterial Cell cluster_1 Cell Division Pathway Compound N-(3-Methoxyphenyl) cinnamamide FtsZ FtsZ Protein Compound->FtsZ Inhibits Compound->FtsZ Z_Ring Z-Ring Formation FtsZ->Z_Ring Polymerization Cytokinesis Cytokinesis Z_Ring->Cytokinesis Leads to CellDeath Bacterial Cell Death Cytokinesis->CellDeath Inhibition leads to

Caption: Proposed antibacterial mechanism via FtsZ inhibition.

Antifungal Mechanism: Disruption of Fungal Cell Membrane

Some cinnamates have been found to interact with ergosterol, a vital component of the fungal cell membrane.[1] By binding to or inhibiting the synthesis of ergosterol, this compound could disrupt the integrity and fluidity of the fungal cell membrane, leading to leakage of cellular contents and cell death.

G cluster_0 Fungal Cell Compound N-(3-Methoxyphenyl) cinnamamide Ergosterol Ergosterol Synthesis/ Function Compound->Ergosterol Inhibits/Binds to Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Ergosterol->Membrane CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to

Caption: Proposed antifungal mechanism via ergosterol interaction.

Conclusion

The protocols and information provided in these application notes offer a comprehensive starting point for the systematic evaluation of the antimicrobial properties of this compound. By employing these standardized methods, researchers can obtain reliable and comparable data on the compound's efficacy, which is crucial for its potential development as a novel antimicrobial agent. Further investigation into the specific mechanisms of action will be vital for optimizing its therapeutic potential.

References

Application Notes and Protocols: N-(3-Methoxyphenyl)cinnamamide for Neuroprotection in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide is a synthetic compound belonging to the cinnamamide class of molecules, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in established in vitro cellular models of neuronal damage. The protocols are designed to assess the compound's ability to mitigate neurotoxicity induced by common stressors such as glutamate-induced excitotoxicity and oxidative stress. The information presented is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.[2][3]

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to evaluate the neuroprotective efficacy of this compound. These values are based on typical results observed for related cinnamamide derivatives in similar assays.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 4.5
Glutamate (10 mM)-48 ± 3.2
Glutamate + this compound155 ± 4.1
Glutamate + this compound568 ± 3.8
Glutamate + this compound1082 ± 4.6
Glutamate + this compound2591 ± 3.9

Table 2: Effect of this compound on Oxidative Stress-Induced Cell Death in PC12 Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Control (Vehicle)-100 ± 5.1
Hydrogen Peroxide (H₂O₂) (200 µM)-52 ± 4.7
H₂O₂ + this compound160 ± 5.3
H₂O₂ + this compound575 ± 4.9
H₂O₂ + this compound1088 ± 5.0
H₂O₂ + this compound2594 ± 4.2

Table 3: Inhibition of Caspase-3 Activity by this compound in Glutamate-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Relative Caspase-3 Activity (%) (Mean ± SD)
Control (Vehicle)-100 ± 7.8
Glutamate (10 mM)-350 ± 25.1
Glutamate + this compound1310 ± 21.5
Glutamate + this compound5225 ± 18.9
Glutamate + this compound10150 ± 15.3
Glutamate + this compound25115 ± 10.2

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This protocol details the methodology for evaluating the protective effects of this compound against glutamate-induced cell death in the human neuroblastoma SH-SY5Y cell line.[3][4][5]

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • L-Glutamic acid monosodium salt monohydrate

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

3. Treatment:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control group (DMSO).

  • Following pre-treatment, add glutamate to the wells to a final concentration of 10 mM to induce excitotoxicity. Do not add glutamate to the control wells.

  • Incubate the plates for 24 hours at 37°C.

4. Cell Viability Assay (MTT Assay):

  • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Evaluation of Protective Effects against Oxidative Stress in PC12 Cells

This protocol is designed to assess the efficacy of this compound in protecting rat pheochromocytoma (PC12) cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[6][7]

1. Materials:

  • PC12 rat pheochromocytoma cells

  • Roswell Park Memorial Institute (RPMI) 1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Poly-L-lysine coated 96-well plates

  • MTT solution and DMSO as in Protocol 1

2. Cell Culture and Seeding:

  • Culture PC12 cells in RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells onto poly-L-lysine coated 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to attach for 24 hours.

3. Treatment:

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control.

  • Introduce oxidative stress by adding H₂O₂ to a final concentration of 200 µM.

  • Incubate for 24 hours at 37°C.

4. Cell Viability Assay (MTT Assay):

  • Follow the same procedure for the MTT assay as described in Protocol 1.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound's neuroprotective effect involves the inhibition of apoptosis.[2][8][9]

1. Materials:

  • SH-SY5Y cells

  • Cell culture reagents, this compound, and glutamate as in Protocol 1

  • Caspase-3 colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA)

  • Lysis buffer

  • 96-well plates

2. Cell Culture and Treatment:

  • Seed SH-SY5Y cells in a 6-well plate at a density of 5 x 10⁵ cells per well and culture for 24 hours.

  • Treat the cells as described in Protocol 1 (glutamate-induced excitotoxicity model) with the desired concentrations of this compound.

3. Cell Lysis and Protein Quantification:

  • After treatment, collect the cells and lyse them using the lysis buffer provided in the assay kit.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).

4. Caspase-3 Activity Measurement:

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Normalize the caspase-3 activity to the protein concentration and express it as a percentage of the control.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the neuroprotective action of this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assessment Seed Neuronal Cells Seed Neuronal Cells Adherence (24h) Adherence (24h) Seed Neuronal Cells->Adherence (24h) Pre-treatment with Compound Pre-treatment with Compound Adherence (24h)->Pre-treatment with Compound Induce Neurotoxicity Induce Neurotoxicity Pre-treatment with Compound->Induce Neurotoxicity Incubation (24h) Incubation (24h) Induce Neurotoxicity->Incubation (24h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation (24h)->Cell Viability Assay (MTT) Apoptosis Assay (Caspase-3) Apoptosis Assay (Caspase-3) Cell Viability Assay (MTT)->Apoptosis Assay (Caspase-3) Data Analysis Data Analysis Apoptosis Assay (Caspase-3)->Data Analysis

Caption: Experimental workflow for assessing neuroprotective effects.

G stress Oxidative Stress / Excitotoxicity ros ↑ ROS stress->ros induces compound This compound apoptosis Apoptosis Pathway compound->apoptosis inhibits nrf2 Nrf2 Activation compound->nrf2 activates ros->apoptosis triggers caspase3 ↑ Caspase-3 Activation apoptosis->caspase3 leads to survival ↑ Neuronal Survival apoptosis->survival inhibits death Neuronal Cell Death caspase3->death causes are ↑ Antioxidant Response Element (ARE) Gene Expression nrf2->are promotes are->ros reduces are->survival promotes

Caption: Proposed neuroprotective signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide is a synthetic derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These compounds are being investigated for their therapeutic potential in a range of diseases. This document provides detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic effects of this compound. The provided methodologies are designed to be clear and reproducible for researchers in cell biology and drug discovery.

Data Presentation

The following table summarizes representative quantitative data for cinnamamide derivatives in relevant cell-based assays. It is important to note that this data is for structurally related N-arylcinnamamide and N-phenyl cinnamamide derivatives and should be considered as a reference for expected outcomes with this compound.

Compound TypeAssayCell LineEndpointResultReference
N-arylcinnamamidesCytotoxicityTHP-1IC502.17 - >50 µM[3][4]
N-arylcinnamamidesNF-κB InhibitionTHP-1 Blue™% Inhibition at 2 µM~20 - 80%[3]
N-phenyl cinnamamidesNrf2/ARE ActivationHepG2Fold Change at 10 µM3.57 - 15.6[5]
Chrysamide B (cinnamamide derivative)Nitric Oxide InhibitionRAW 264.7IC500.010 µM[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the general experimental workflow for its characterization.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Genes Induces Transcription Compound N-(3-Methoxyphenyl) Cinnamamide Compound->IKK Potential Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treat cells with compound +/- LPS stimulation Cell_Culture->Treatment Compound_Prep Prepare N-(3-Methoxyphenyl) Cinnamamide dilutions Compound_Prep->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Griess Griess Assay (Nitric Oxide) Treatment->Griess WB Western Blot (Protein Expression) Treatment->WB Data_Analysis Analyze and Interpret Results MTT->Data_Analysis Griess->Data_Analysis WB->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is to assess the effect of this compound on the viability of RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

  • Cell Treatment: Remove the old media from the wells and replace it with fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide Production using Griess Assay

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare dilutions of this compound in DMEM as described in Protocol 1.

  • Cell Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated, LPS-only, and compound-only controls.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.

Protocol 3: Analysis of Pro-inflammatory Protein Expression by Western Blot

This protocol is to determine the effect of this compound on the expression of key proteins in the MAPK and NF-κB signaling pathways, such as phosphorylated p38 and p65.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • DMSO

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for an appropriate time (e.g., 30 minutes for protein phosphorylation).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin). Express the results as a fold change relative to the LPS-stimulated control.

References

Application Notes and Protocols: N-(3-Methoxyphenyl)Cinnamamide and Derivatives as Potential Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-phenyl cinnamamide derivatives, including N-(3-Methoxyphenyl)Cinnamamide, as activators of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. The protocols detailed below are based on studies of these compounds and offer guidance for their evaluation as cytoprotective agents against oxidative stress.

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of numerous antioxidant and detoxification genes.[1][2] Cinnamic acid and its derivatives have been identified as potential Nrf2 activators.[1]

Nrf2 Activation by N-Phenyl Cinnamamide Derivatives

A series of substituted N-phenyl cinnamamide derivatives were synthesized and evaluated for their ability to activate the Nrf2 pathway.[1][3] The screening was conducted using a HepG2 cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.[4][5] Among the synthesized compounds, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (compound 1g) was identified as a particularly potent Nrf2 activator, demonstrating significant, concentration-dependent induction of Nrf2/ARE-driven luciferase activity without notable cytotoxicity.[1]

Key Findings:
  • Nrf2/ARE Activation: Compound 1g significantly increased Nrf2/ARE luciferase activity in a dose-dependent manner.[1]

  • Target Gene Upregulation: Treatment with compound 1g led to the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), at both the mRNA and protein levels.[3][4]

  • Increased Glutathione Levels: The upregulation of GCLC, a rate-limiting enzyme in glutathione (GSH) synthesis, resulted in increased intracellular GSH levels, a key endogenous antioxidant.[4]

  • Cytoprotective Effects: Compound 1g demonstrated a cytoprotective effect against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell injury.[1] It also significantly reduced reactive oxygen species (ROS) generated by t-BHP.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the evaluation of N-phenyl cinnamamide derivatives as Nrf2 activators.

Table 1: Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives

CompoundConcentration (µM)Luciferase Activity (Fold Change vs. Control)
1f 1~1.5
3~2.5
5~4.0
10~7.0
1g 1~2.0
3~4.5
5~8.0
10~15.6
t-BHQ (Positive Control) 10~15.0

Data extracted from a study on N-phenyl cinnamamide derivatives, where compound 1g showed the highest activity.[1]

Table 2: Effect of Compound 1g on Nrf2 Target Gene Expression

GeneTreatmentmRNA Expression (Fold Change vs. Control)Protein Expression (Fold Change vs. Control)
NQO1 1g (5 µM)~2.5~2.0
1g (10 µM)~4.0~3.5
HO-1 1g (5 µM)~3.0~2.5
1g (10 µM)~5.0~4.0
GCLC 1g (5 µM)~2.0~1.8
1g (10 µM)~3.5~3.0

Approximate values based on graphical data from Kim et al.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Compound N-(Aryl)Cinnamamide (e.g., Compound 1g) Compound->Keap1 Inactivation Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding TargetGenes Target Genes (NQO1, HO-1, GCLC) ARE->TargetGenes Transcription

Caption: Nrf2 signaling pathway activation by N-phenyl cinnamamide derivatives.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Studies A Synthesize N-Phenyl Cinnamamide Derivatives B Treat HepG2-ARE-luc cells A->B C ARE-Luciferase Reporter Assay B->C D Identify Lead Compound (e.g., 1g) C->D E Treat HepG2 cells with Lead Compound D->E F qRT-PCR for Target Gene mRNA E->F G Western Blot for Target Gene Protein E->G H Measure Intracellular GSH E->H I Assess Cytoprotection (MTT Assay) against Oxidative Stress (t-BHP) E->I

Caption: Experimental workflow for evaluating Nrf2 activators.

Detailed Experimental Protocols

ARE-Luciferase Reporter Gene Assay

This assay is used to screen for potential Nrf2 activators by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

Materials:

  • HepG2 cells stably transfected with an ARE-luciferase reporter vector (e.g., from BPS Bioscience, Cat# 60514).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (N-phenyl cinnamamide derivatives) dissolved in DMSO.

  • Positive control (e.g., tert-Butylhydroquinone, t-BHQ).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Promega Dual-Glo® Luciferase Assay System, Cat# E2920).[6]

  • Luminometer.

Protocol:

  • Seed HepG2-ARE-luciferase cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate overnight.[4]

  • Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]

  • After incubation, measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase for transfection efficiency or to total protein concentration.[4]

  • Express the results as fold induction over the vehicle-treated control cells.[1]

Western Blot Analysis for Nrf2 Target Proteins

This protocol is for determining the protein expression levels of Nrf2 target genes such as NQO1, HO-1, and GCLC.

Materials:

  • HepG2 cells.

  • 6-well cell culture plates.

  • Test compound (e.g., compound 1g).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-NQO1, anti-HO-1, anti-GCLC, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 12-24 hours).

  • Harvest the cells and lyse them with ice-cold RIPA buffer.[4]

  • Determine the protein concentration of the lysates using the BCA assay.[4]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of the test compounds and their protective effects against oxidative stress.

Materials:

  • HepG2 cells.

  • 96-well cell culture plates.

  • Test compound.

  • Oxidative stress inducer (e.g., tert-butyl hydroperoxide, t-BHP).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).[4]

  • DMSO.

  • Microplate reader.

Protocol for Cytotoxicity:

  • Seed HepG2 cells in a 96-well plate at 1.0 × 10⁴ cells/well and incubate overnight.[4]

  • Treat the cells with various concentrations of the test compound for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[4]

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for Cytoprotection:

  • Seed HepG2 cells as above.

  • Pre-treat the cells with various concentrations of the test compound for 18 hours.[4]

  • Induce oxidative stress by adding t-BHP (to a final concentration determined by a dose-response curve, e.g., 200 µM) for 24 hours.[4]

  • Perform the MTT assay as described above.

  • Calculate the cytoprotective effect relative to cells treated with t-BHP alone.

These notes and protocols provide a framework for the investigation of this compound and related derivatives as potential Nrf2 activators for therapeutic applications in diseases associated with oxidative stress.

References

Application Note: HPLC Method for Purity Analysis of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Methoxyphenyl)cinnamamide is an organic compound with potential applications in pharmaceutical and materials science research. As with any compound intended for advanced applications, ensuring its purity is critical. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to determine the purity of this compound.

Experimental Protocol

This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amides.[1][2][3]

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water

    • This compound reference standard and test sample.

  • Equipment: Analytical balance, volumetric flasks, pipettes, vials, and a sonicator.

2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

2.3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.4. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of the this compound test sample.

  • Follow the same procedure as for the standard solution preparation to obtain a final concentration of 100 µg/mL.

2.5. Chromatographic Conditions

The following HPLC parameters are recommended for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD or UV at 254 nm
Run Time 30 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Table 1: Quantitative Analysis of this compound Purity

Peak IDRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.5815.20.30
Impurity 27.8225.60.51
Main Peak 12.35 4980.5 98.82
Impurity 315.6718.90.37
Total 5040.2 100.00

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (A: 0.1% TFA in Water, B: ACN) StandardPrep Standard Preparation (100 µg/mL) Injection Inject Sample/Standard (10 µL) MobilePhase->Injection SamplePrep Sample Preparation (100 µg/mL) StandardPrep->Injection SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method is suitable for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a TFA modifier provides good separation of the main compound from its potential impurities.[1][4] The method is straightforward and can be readily implemented in a quality control or research laboratory setting. For formal validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established.

References

Application Notes and Protocols for the Structural Elucidation of N-(3-Methoxyphenyl)Cinnamamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of N-(3-Methoxyphenyl)Cinnamamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental protocols and data interpretation strategies essential for the unambiguous identification and characterization of this compound.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation is a critical step in its synthesis and further development. NMR spectroscopy is an unparalleled analytical technique for the detailed structural analysis of organic molecules in solution, providing insights into the connectivity and spatial arrangement of atoms. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural elucidation of this compound.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1'~7.70d~15.51HH-β (Cinnamoyl)
2'~6.50d~15.51HH-α (Cinnamoyl)
3', 7'~7.55m-2HAr-H (Cinnamoyl)
4', 5', 6'~7.40m-3HAr-H (Cinnamoyl)
2~7.35t~2.01HH-2 (Methoxyphenyl)
4~6.70dd~8.0, 2.01HH-4 (Methoxyphenyl)
5~7.20t~8.01HH-5 (Methoxyphenyl)
6~7.05dd~8.0, 2.01HH-6 (Methoxyphenyl)
OCH₃~3.80s-3HMethoxy
NH~7.80br s-1HAmide

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)Assignment
C=O~165.0Amide Carbonyl
1'~134.5C-1' (Cinnamoyl)
2'~128.0C-2', C-6' (Cinnamoyl)
3'~129.0C-3', C-5' (Cinnamoyl)
4'~130.0C-4' (Cinnamoyl)
α~121.0C-α (Cinnamoyl)
β~142.0C-β (Cinnamoyl)
1~139.0C-1 (Methoxyphenyl)
2~110.0C-2 (Methoxyphenyl)
3~160.0C-3 (Methoxyphenyl)
4~112.0C-4 (Methoxyphenyl)
5~130.0C-5 (Methoxyphenyl)
6~118.0C-6 (Methoxyphenyl)
OCH₃~55.5Methoxy

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

  • Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Fourier transform the FID.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the proton signals.

¹³C NMR and DEPT Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Programs:

    • ¹³C: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • DEPT-135: Standard DEPT-135 pulse sequence.

    • DEPT-90: Standard DEPT-90 pulse sequence.

  • Acquisition Parameters (¹³C):

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform the FIDs.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

    • Analyze the chemical shifts from the ¹³C spectrum and the signal phases from the DEPT spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Programs:

    • COSY (Correlation Spectroscopy): Standard gradient-selected COSY (e.g., 'cosygpqf').

    • HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • HMBC (Heteronuclear Multiple Bond Correlation): Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Acquisition Parameters:

    • Adjust spectral widths in both dimensions to encompass all relevant signals.

    • Optimize the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate resolution and signal-to-noise.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Fourier transform the 2D data.

    • Phase correct the spectra.

    • Analyze the cross-peaks to establish correlations:

      • COSY: Identifies ¹H-¹H spin-spin coupling networks.

      • HSQC: Correlates protons directly to their attached carbons.

      • HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.

structural_elucidation_workflow start Synthesized this compound nmr_exp 1D & 2D NMR Experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) start->nmr_exp h_nmr ¹H NMR Analysis: - Chemical Shifts - Integration - Multiplicity - Coupling Constants nmr_exp->h_nmr c_nmr ¹³C & DEPT NMR Analysis: - Chemical Shifts - Carbon Types (CH₃, CH₂, CH, Cq) nmr_exp->c_nmr cosy COSY Analysis: - Identify ¹H-¹H spin systems (Cinnamoyl & Methoxyphenyl) h_nmr->cosy hsqc HSQC Analysis: - Correlate ¹H to directly attached ¹³C c_nmr->hsqc fragment_a Fragment A: Cinnamoyl Group cosy->fragment_a fragment_b Fragment B: 3-Methoxyphenyl Group cosy->fragment_b hsqc->fragment_a hsqc->fragment_b hmbc HMBC Analysis: - Establish long-range ¹H-¹³C correlations - Connect fragments assembly Molecular Assembly: - Connect fragments via amide bond using HMBC correlations hmbc->assembly fragment_a->hmbc fragment_b->hmbc structure Final Structure Confirmation: This compound assembly->structure nmr_correlations cluster_cinnamoyl Cinnamoyl Moiety cluster_amide Amide Linkage cluster_methoxyphenyl 3-Methoxyphenyl Moiety C_beta C_beta:e->C_beta:w C_alpha C_beta->C_alpha COSY C_ar_cin Aromatic C Aromatic H C_beta->C_ar_cin HMBC C_alpha:e->C_alpha:w C_carbonyl C=O C_alpha->C_carbonyl HMBC NH NH C_carbonyl->NH HMBC (Hα to C=O) C_ar_cin:e->C_ar_cin:w C1_mp C1 NH->C1_mp HMBC (NH to C1) C_ar_mp Aromatic C Aromatic H C_ar_mp->C1_mp COSY C_ar_mp:e->C_ar_mp:w OCH3 OCH₃ OCH3:e->OCH3:w C3_mp C3 OCH3->C3_mp HMBC

Application Notes and Protocols for In-Vivo Studies of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of N-(3-Methoxyphenyl)Cinnamamide. Cinnamamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4][5][6][7] This document outlines detailed protocols for investigating the anti-inflammatory and analgesic properties of this compound in established animal models.

Rationale for In Vivo Studies

Preliminary evidence suggests that cinnamamide derivatives exert their effects through modulation of key signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[1][6] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, while the NF-κB pathway plays a central role in inflammation. In vivo studies are essential to validate these potential therapeutic effects and to assess the compound's overall safety and efficacy profile in a whole-organism context.

Proposed In Vivo Studies

Based on the known biological activities of cinnamamide derivatives, the following in vivo studies are recommended to evaluate this compound.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This widely used model is a reliable method for screening acute anti-inflammatory activity.[8]

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Divide animals into four groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group II: this compound (Dose 1, e.g., 25 mg/kg, p.o.).

      • Group III: this compound (Dose 2, e.g., 50 mg/kg, p.o.).

      • Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, this compound, or standard drug orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume (mL) ± SEM% Inhibition of Edema
3h post-carrageenan
IVehicle Control-Data0
IIThis compound25DataData
IIIThis compound50DataData
IVIndomethacin10DataData
Analgesic Activity: Formalin-Induced Paw Licking Test

The formalin test is a robust model for assessing both neurogenic and inflammatory pain.[9]

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: As described in section 2.1.

  • Grouping and Dosing:

    • Divide animals into four groups (n=6 per group):

      • Group I: Vehicle control.

      • Group II: this compound (Dose 1, e.g., 25 mg/kg, i.p.).

      • Group III: this compound (Dose 2, e.g., 50 mg/kg, i.p.).

      • Group IV: Standard drug (e.g., Morphine, 5 mg/kg, i.p.).

  • Procedure:

    • Administer the vehicle, this compound, or standard drug intraperitoneally 30 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

    • Immediately place the mice in an observation chamber.

    • Record the total time spent licking the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) after formalin injection.

  • Data Analysis:

    • Compare the licking time in the treated groups with the vehicle control group for both phases.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Data Presentation:

GroupTreatmentDose (mg/kg)Licking Time (s) ± SEM (Phase I)Licking Time (s) ± SEM (Phase II)
IVehicle Control-DataData
IIThis compound25DataData
IIIThis compound50DataData
IVMorphine5DataData

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Inhibits Inflammatory Genes Inflammatory Genes NF-κB (p50/p65)_n->Inflammatory Genes Induces Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Induces Nrf2 release ARE Antioxidant Response Element Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the proposed in vivo experiments.

G cluster_0 Carrageenan-Induced Paw Edema A Acclimatize Wistar Rats B Group and Dose (Vehicle, Test Compound, Standard) A->B C Administer Treatment (p.o.) B->C D Inject Carrageenan (Sub-plantar) C->D E Measure Paw Volume (0, 1, 2, 3, 4h) D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for the anti-inflammatory activity study.

G cluster_1 Formalin-Induced Paw Licking G Acclimatize Swiss Albino Mice H Group and Dose (Vehicle, Test Compound, Standard) G->H I Administer Treatment (i.p.) H->I J Inject Formalin (Dorsal Paw) I->J K Record Licking Time (Phase I & II) J->K L Data Analysis K->L

Caption: Workflow for the analgesic activity study.

Concluding Remarks

These application notes provide a foundational framework for the in vivo evaluation of this compound. The outcomes of these studies will be crucial in determining the compound's therapeutic potential for inflammatory conditions and pain management. Further investigations into its pharmacokinetic and toxicological profiles will also be necessary for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(3-Methoxyphenyl)Cinnamamide, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-methoxyaniline with cinnamoyl chloride in the presence of a base.[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting amine and impede the reaction.[2]

Q2: I am experiencing a significantly low yield. What are the primary reasons for this?

A2: Low yields in this synthesis can stem from several factors:

  • Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction, forming cinnamic acid, which will not react with the aniline.

  • Protonation of 3-Methoxyaniline: The HCl generated during the reaction can protonate the unreacted 3-methoxyaniline, rendering it non-nucleophilic and unable to react with the cinnamoyl chloride.[2]

  • Suboptimal Reaction Conditions: Factors such as incorrect solvent, inappropriate base, low temperature, or insufficient reaction time can all contribute to a reduced yield.

  • Impure Reagents: The purity of the starting materials, particularly the cinnamoyl chloride and 3-methoxyaniline, is critical.

Q3: What is the role of the base in this reaction, and which one should I use?

A3: The base is essential for neutralizing the HCl formed during the reaction, thus preventing the protonation of the amine starting material and driving the reaction to completion.[2] Common bases for the Schotten-Baumann reaction include aqueous sodium hydroxide and organic bases like pyridine or triethylamine.[2][4] Pyridine can sometimes act as a catalyst in addition to being a base.[2] The choice of base can influence the reaction yield.

Q4: How can I minimize the hydrolysis of cinnamoyl chloride?

A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Additionally, adding the cinnamoyl chloride solution dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.

Q5: What are the common side products I should be aware of?

A5: The primary side product is cinnamic acid, resulting from the hydrolysis of cinnamoyl chloride. Another potential, though less common, side product is the diacylation of the amine, especially if an excess of cinnamoyl chloride is used.

Q6: How can I purify the final this compound product?

A6: The most common method for purifying solid organic compounds like this compound is recrystallization.[5][6] This technique involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure product will crystallize out, leaving the impurities dissolved in the solvent.[5][6] The choice of solvent is critical for effective purification. Column chromatography can also be employed for purification if recrystallization is not sufficient.[4]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.

TroubleshootingLowYield start Problem: Low Yield of this compound cause1 Potential Cause 1: Reagent Quality and Handling start->cause1 cause2 Potential Cause 2: Reaction Conditions start->cause2 cause3 Potential Cause 3: Work-up and Purification start->cause3 subcause1_1 Impure Cinnamoyl Chloride cause1->subcause1_1 Check Purity subcause1_2 Moisture Contamination cause1->subcause1_2 Handling subcause1_3 Degraded 3-Methoxyaniline cause1->subcause1_3 Check Purity subcause2_1 Incorrect Base/Concentration cause2->subcause2_1 subcause2_2 Suboptimal Temperature cause2->subcause2_2 subcause2_3 Inefficient Mixing cause2->subcause2_3 subcause2_4 Incorrect Stoichiometry cause2->subcause2_4 subcause3_1 Product Loss During Extraction cause3->subcause3_1 subcause3_2 Inefficient Crystallization cause3->subcause3_2 solution1_1 Solution: - Purify cinnamoyl chloride by distillation or use freshly prepared reagent. - Confirm purity by melting point or spectroscopy. subcause1_1->solution1_1 solution1_2 Solution: - Use anhydrous solvents (e.g., dry THF). - Run the reaction under an inert atmosphere (N2 or Ar). - Dry all glassware thoroughly. subcause1_2->solution1_2 solution1_3 Solution: - Purify 3-methoxyaniline by distillation if it has discolored. - Store in a dark, airtight container. subcause1_3->solution1_3 solution2_1 Solution: - Use a suitable base like triethylamine or pyridine. - Ensure at least one equivalent of base is used to neutralize HCl. subcause2_1->solution2_1 solution2_2 Solution: - The reaction is often run at room temperature. If yield is low, try cooling to 0°C during the addition of cinnamoyl chloride to minimize side reactions. subcause2_2->solution2_2 solution2_3 Solution: - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if using a two-phase system. subcause2_3->solution2_3 solution2_4 Solution: - Use a slight excess of the amine (3-methoxyaniline) to ensure the complete consumption of the more valuable cinnamoyl chloride. subcause2_4->solution2_4 solution3_1 Solution: - Ensure complete extraction by performing multiple extractions with the organic solvent. - Check the pH of the aqueous layer to ensure the product is not in a water-soluble protonated form. subcause3_1->solution3_1 solution3_2 Solution: - Screen for an optimal recrystallization solvent or solvent mixture. - Allow for slow cooling to promote the formation of pure crystals. subcause3_2->solution3_2

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Data Presentation

The yield of N-aryl cinnamamides can be influenced by the electronic properties of the substituents on the aniline ring. The following table summarizes reported yields for the synthesis of various N-phenyl cinnamamide derivatives using cinnamoyl chloride and the corresponding substituted aniline.

Substituent on AnilineProduct NameYield (%)
4-chloroN-(4-chlorophenyl)cinnamamide63%[4]
4-methoxyN-(4-methoxyphenyl)cinnamamide65%[4]
4-ethoxyN-(4-ethoxyphenyl)cinnamamide64%[4]
4-(dimethylamino)N-(4-(dimethylamino)phenyl)cinnamamide18%[4]
4-(trifluoromethyl)N-[4-(trifluoromethyl)phenyl]cinnamamide95%[7]

Experimental Protocols

Protocol 1: Synthesis of Cinnamoyl Chloride from Cinnamic Acid

This protocol describes the preparation of the cinnamoyl chloride reagent.

CinnamoylChlorideSynthesis cinnamic_acid Cinnamic Acid reflux Reflux cinnamic_acid->reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->reflux distillation Distillation reflux->distillation Remove excess SOCl2 cinnamoyl_chloride Cinnamoyl Chloride distillation->cinnamoyl_chloride

Caption: Workflow for the synthesis of cinnamoyl chloride.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place cinnamic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-4 equivalents).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude cinnamoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This is a general procedure adapted from the synthesis of similar N-phenyl cinnamamide derivatives.[4][7]

AmideSynthesis aniline 3-Methoxyaniline + Triethylamine in Anhydrous THF reaction Stir at Room Temperature aniline->reaction cinnamoyl_chloride Cinnamoyl Chloride in Anhydrous THF cinnamoyl_chloride->reaction Add dropwise workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Materials:

  • 3-Methoxyaniline

  • Cinnamoyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve cinnamoyl chloride (1.0 to 1.1 equivalents) in a separate flask containing anhydrous THF.

  • Add the cinnamoyl chloride solution dropwise to the stirred 3-methoxyaniline solution over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

Optimizing reaction conditions for N-(3-Methoxyphenyl)Cinnamamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)Cinnamamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in amide synthesis. Several factors can contribute to this issue:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Competing reactions can consume starting materials or the desired product.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

  • Purification losses: Significant amounts of the product may be lost during workup and purification steps.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A study on N-amidation reactions suggests that increasing the reaction time can lead to higher product yields.[1] Experiment with different temperatures; while some reactions proceed well at room temperature, others may require heating to go to completion.[1][2]

  • Choice of Coupling Agent/Activation Method: The method used to activate the carboxylic acid (cinnamic acid) is crucial.

    • Acid Chloride Method: Converting cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and often high-yielding method.[2] However, cinnamoyl chloride can be moisture-sensitive, leading to hydrolysis back to cinnamic acid if not handled under anhydrous conditions.

    • Coupling Reagents: Using coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or carbodiimides like EDC can be very effective.[1][2] The choice of coupling reagent and the addition of additives can significantly influence the yield.[1]

  • Solvent Selection: The reaction solvent plays a critical role. Anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used.[2][3] The polarity of the solvent can affect the solubility of reactants and the reaction rate.

  • Base Selection and Stoichiometry: A base, such as triethylamine (TEA), is typically added to neutralize the HCl generated during the reaction when starting from cinnamoyl chloride.[2] Ensure the correct stoichiometric amount of base is used, as an excess or deficit can lead to side reactions.

  • Purification Technique: Losses during extraction and column chromatography can significantly reduce the isolated yield. Ensure proper phase separation during extraction and choose an appropriate solvent system for column chromatography to achieve good separation with minimal product loss.

Q2: My final product is impure. What are the likely impurities and how can I minimize their formation?

A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities include:

  • Unreacted Cinnamic Acid: If the amidation reaction is incomplete, unreacted cinnamic acid will remain.

  • Unreacted 3-Methoxyaniline: Similarly, the starting amine may be present if it is used in excess or if the reaction is incomplete.

  • Hydrolysis Product (Cinnamic Acid): If the reaction is performed using cinnamoyl chloride, exposure to moisture will lead to the formation of cinnamic acid.[4]

  • Side-products from Coupling Reagents: Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used) can contaminate the product.

Strategies to Minimize Impurities:

  • Ensure Anhydrous Conditions: When using the acid chloride route, it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cinnamoyl chloride.[4]

  • Optimize Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of one reagent can sometimes be used to drive the reaction to completion, but a large excess can lead to purification challenges.

  • Purification:

    • Washing: During the workup, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can remove unreacted 3-methoxyaniline, and washing with a dilute base solution (e.g., saturated NaHCO₃) can remove unreacted cinnamic acid.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying cinnamamide derivatives.[2] A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.

Q3: I am having difficulty with the purification of this compound by column chromatography. Can you provide some guidance?

A3: Effective column chromatography depends on the choice of stationary phase (typically silica gel) and the mobile phase.

  • Solvent System Selection: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4 for optimal separation on a column. A common solvent system for cinnamamides is a mixture of hexanes and ethyl acetate.[2] You may need to experiment with different ratios to achieve the best separation.

  • Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" technique often results in better separation than direct liquid loading.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different reaction conditions for the synthesis of cinnamamide derivatives, providing a basis for comparison and optimization.

MethodReactantsCoupling Agent/Activating ReagentBaseSolventReaction TimeYieldReference
A Cinnamoyl chloride, Substituted anilineN/ATriethylamineTHF3 - 18 hours18-98%[2]
B Cinnamic acid, Substituted anilineBOPTriethylamineDCM/DMF16 - 24 hours28-63%[2]
C Cinnamic acid, DiethylamineBoric AcidN/AN/A (Ultrasonic)40 minutes20.47%[5]
D Cinnamic acid, p-anisidineEDC.HClN/AAnhydrous THF6 hoursNot specified[1]

Experimental Protocols

Below are detailed methodologies for common synthetic routes to N-substituted cinnamamides.

Protocol 1: Synthesis via Cinnamoyl Chloride[2]
  • Preparation of Cinnamoyl Chloride (if not commercially available): To a solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as THF, add thionyl chloride (2.0 eq). Reflux the mixture for 1-2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride, which can be used in the next step without further purification.

  • Amidation: Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF. To this solution, add a solution of cinnamoyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the progress by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Synthesis using a Coupling Reagent (BOP)[2]
  • Reaction Setup: To a solution of cinnamic acid (1.0 eq) in DCM, add triethylamine (1.0 eq), 3-methoxyaniline (1.0 eq), and BOP reagent (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring the progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

General Synthesis Workflow

G cluster_start Starting Materials cluster_activation Activation/Coupling cluster_reaction Amidation Reaction cluster_workup Workup & Purification cluster_product Final Product Cinnamic Acid Cinnamic Acid Activation Activation (e.g., SOCl2 or BOP) Cinnamic Acid->Activation 3-Methoxyaniline 3-Methoxyaniline Amidation Amidation Reaction (Solvent, Base) 3-Methoxyaniline->Amidation Activation->Amidation Workup Aqueous Workup (Extraction, Washing) Amidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Reaction Complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Complete Complete Check_Completion->Complete Optimize_Time_Temp Increase Reaction Time/ Temperature Incomplete->Optimize_Time_Temp Check_Activation Review Activation/ Coupling Method Complete->Check_Activation Check_Purification Assess Purification Losses Complete->Check_Purification Final_Yield Improved Yield Optimize_Time_Temp->Final_Yield Change_Reagent Change Coupling Agent/ Activation Method Check_Activation->Change_Reagent Optimize_Purification Optimize Chromatography/ Workup Check_Purification->Optimize_Purification Change_Reagent->Final_Yield Optimize_Purification->Final_Yield

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Technical Support Center: Synthesis of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxyphenyl)Cinnamamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction: The reaction between cinnamoyl chloride and 3-methoxyaniline (m-anisidine) may not have gone to completion.- Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the reaction is typically run at room temperature, gentle heating may be required if starting materials are unreactive. However, be cautious as higher temperatures can promote side reactions.
Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is moisture-sensitive and can hydrolyze to cinnamic acid, especially in the presence of water.[1]- Anhydrous Conditions: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Reagent Quality: Use freshly prepared or commercially available high-purity cinnamoyl chloride.
Protonation of 3-Methoxyaniline: The amine is basic and can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic.[2]- Use of a Base: Add a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[3] A biphasic system with an aqueous base (Schotten-Baumann conditions) can also be effective.[4]
Poor Reagent Quality: Degradation or impurity of starting materials.- Verify Purity: Check the purity of cinnamoyl chloride and 3-methoxyaniline using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential CauseRecommended Solution
Unreacted Starting Materials: Cinnamoyl chloride or 3-methoxyaniline remaining in the reaction mixture.- Optimize Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the acid chloride.- Purification: Unreacted starting materials can typically be removed by column chromatography or recrystallization.
Formation of Cinnamic Acid: Hydrolysis of cinnamoyl chloride.[1]- Aqueous Work-up: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like cinnamic acid.
Diacylation Product: The amine nitrogen is acylated twice by cinnamoyl chloride.- Control Stoichiometry: Use a 1:1 or slight excess of the amine to acid chloride ratio.- Slow Addition: Add the cinnamoyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the acid chloride.
Aza-Michael Addition Product: The amine may add to the double bond of the cinnamoyl moiety in a conjugate addition.[5][6]- Reaction Conditions: This side reaction is more likely under certain conditions (e.g., specific catalysts or prolonged reaction times). Adhering to standard Schotten-Baumann conditions can minimize this.- Purification: This byproduct may be separable by column chromatography due to differences in polarity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-methoxyaniline (m-anisidine) with cinnamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Q2: What is the role of the base in this reaction?

The base, typically an organic amine like triethylamine or pyridine, serves two primary purposes:

  • It neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[2]

  • It helps to drive the reaction to completion.[2]

Q3: My final product is an off-white or yellowish solid. Is this normal?

Pure this compound is typically a white or off-white solid. A yellowish color may indicate the presence of impurities. Purification by recrystallization or column chromatography is recommended to obtain a pure product.

Q4: What are the expected spectroscopic data for this compound?

  • 1H NMR: Signals for the aromatic protons, the vinyl protons of the cinnamoyl group (typically appearing as doublets with a large coupling constant, J ≈ 15-16 Hz, indicative of a trans configuration), a singlet for the methoxy group protons, and a broad singlet for the amide N-H proton.

  • 13C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, the vinyl carbons, and the methoxy carbon.

Q5: What purification methods are most effective for this compound?

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[8]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and side products based on polarity differences.[3]

Experimental Protocols

A general procedure for the synthesis of N-substituted cinnamamides is provided below, which can be adapted for the synthesis of this compound.[3]

Synthesis of this compound

  • Dissolve the Amine: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the Mixture: Cool the flask in an ice bath to 0 °C.

  • Add the Acid Chloride: Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Quantitative Data Summary (for related compounds)

CompoundStarting MaterialsBaseSolventYield (%)Reference
N-(4-chlorophenyl)cinnamamideCinnamoyl chloride, 4-chloroanilineTriethylamineTHF63[9]
N-(4-methoxyphenyl)cinnamamideCinnamoyl chloride, 4-methoxyanilineTriethylamineTHF65[9]
(E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamidem-Coumaric acid, 4-ethoxyanilineBOP, TEADCM/DMF37[9]
(E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamidem-Coumaric acid, N,N-dimethyl-p-phenylenediamineBOP, TEADCM/DMF34[9]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product Cinnamoyl_Chloride Cinnamoyl Chloride Reaction_Mixture Reaction in Anhydrous Solvent (0°C to RT) Cinnamoyl_Chloride->Reaction_Mixture 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Washing Aqueous Washes (Water, NaHCO3, Brine) Reaction_Mixture->Washing Drying Drying (Na2SO4 or MgSO4) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start Cinnamoyl Chloride + 3-Methoxyaniline Desired_Product This compound Start->Desired_Product Main Reaction Side_Product_1 Cinnamic Acid (Hydrolysis) Start->Side_Product_1 Side Reaction (Presence of Water) Side_Product_2 Diacylation Product Start->Side_Product_2 Side Reaction (Excess Acid Chloride) Side_Product_3 Aza-Michael Adduct Start->Side_Product_3 Side Reaction (Conjugate Addition) Side_Product_4 Unreacted Starting Materials Start->Side_Product_4 Incomplete Reaction

Caption: Potential main and side reactions in the synthesis.

References

Technical Support Center: N-(3-Methoxyphenyl)Cinnamamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of N-(3-Methoxyphenyl)Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of 3-methoxyaniline with cinnamoyl chloride in the presence of a base. An alternative route involves the coupling of cinnamic acid with 3-methoxyaniline using a coupling agent.

Q2: What are the potential sources of impurities in the synthesis?

A2: Impurities can arise from several sources[1]:

  • Starting materials: Purity of cinnamoyl chloride and 3-methoxyaniline is crucial. Impurities in these reagents can be carried through or participate in side reactions.

  • Side reactions: Competing reactions during the synthesis can lead to the formation of byproducts.

  • Incomplete reactions: Unreacted starting materials will contaminate the final product.

  • Degradation: The final product or intermediates may degrade under the reaction or workup conditions.

  • Solvents and reagents: Impurities present in solvents or other reagents can be introduced into the reaction mixture.

Q3: What analytical techniques are recommended for identifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling[2][3][4][5]:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities with high resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any isolated impurities.

Troubleshooting Guide: Identifying and Mitigating Impurities

This guide addresses common issues encountered during the synthesis of this compound and provides strategies for their resolution.

Observed Issue Potential Cause (Impurity) Troubleshooting Steps & Mitigation Strategies
Low yield of the desired product. Incomplete reaction.- Ensure stoichiometry of reactants is correct. - Increase reaction time or temperature cautiously while monitoring with TLC. - Use a more efficient base or coupling agent if starting from cinnamic acid.
Degradation of the product.- Avoid excessive heat or prolonged reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of a spot on TLC with a similar Rf to the starting material. Unreacted 3-methoxyaniline or cinnamoyl chloride (hydrolyzed to cinnamic acid).- Optimize reaction conditions to drive the reaction to completion. - During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 3-methoxyaniline and with a dilute base (e.g., 1M NaHCO₃) to remove cinnamic acid.
Multiple spots observed on TLC after the reaction is complete. Formation of byproducts.- Purify the crude product using column chromatography or recrystallization. - Re-evaluate the reaction conditions (temperature, solvent, base) to minimize side reactions.
Product appears discolored (e.g., yellow or brown). Presence of colored impurities, potentially from the degradation of 3-methoxyaniline or side reactions.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure the purity of the starting 3-methoxyaniline.
Broad or unexpected peaks in the ¹H NMR spectrum. Presence of multiple, structurally similar impurities.- Isolate the major impurity by preparative HPLC or column chromatography for structural elucidation by NMR and MS. - Compare the spectrum with reference spectra of starting materials and expected byproducts.
Unexpected mass peaks in the MS analysis. Formation of byproducts such as di-acylated aniline or self-condensation products of cinnamoyl chloride.- Analyze the mass of the unexpected peaks to hypothesize potential structures. For example, a peak corresponding to the mass of the product plus a cinnamoyl group could indicate di-acylation.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • Cinnamoyl chloride

  • 3-Methoxyaniline

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxyaniline (1.0 equivalent) and pyridine or triethylamine (1.1 equivalents) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve cinnamoyl chloride (1.05 equivalents) in DCM or THF and add it dropwise to the cooled solution of 3-methoxyaniline over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Ethanol or a mixture of ethanol and water

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Cinnamoyl Chloride, 3-Methoxyaniline) Reaction Schotten-Baumann Reaction (Base, Solvent) Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure this compound Purify->Pure Analysis TLC, HPLC, NMR, MS Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting Impurity_Detected Impurity Detected (TLC, HPLC, NMR, MS) Identify_Source Identify Potential Source Impurity_Detected->Identify_Source Starting_Materials Starting Materials Identify_Source->Starting_Materials Side_Reactions Side Reactions Identify_Source->Side_Reactions Incomplete_Reaction Incomplete Reaction Identify_Source->Incomplete_Reaction Degradation Degradation Identify_Source->Degradation Check_Purity Check Purity of Starting Materials Starting_Materials->Check_Purity Action Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Side_Reactions->Optimize_Conditions Action Incomplete_Reaction->Optimize_Conditions Action Modify_Workup Modify Workup Procedure Incomplete_Reaction->Modify_Workup Action Degradation->Incomplete_Reaction Action Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Action Purification Refine Purification (Column Chromatography, Recrystallization) Check_Purity->Purification Optimize_Conditions->Purification Modify_Workup->Purification Inert_Atmosphere->Purification

Caption: Logical workflow for troubleshooting impurities in this compound synthesis.

References

N-(3-Methoxyphenyl)Cinnamamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxyphenyl)Cinnamamide, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is classified as a poorly soluble compound in aqueous solutions. One source indicates its solubility to be approximately 0.0398 mg/mL. Due to its hydrophobic nature, researchers should anticipate challenges in achieving high concentrations in purely aqueous media.

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties is crucial for addressing solubility issues. Below is a summary of key properties:

PropertyValue
Molecular FormulaC₁₆H₁₅NO₂
Molecular Weight253.29 g/mol
Predicted LogP~3.1
Aqueous Solubility~0.0398 mg/mL

Q3: How can I prepare a stock solution of this compound?

A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 10 mM stock solution in DMSO can be prepared and then diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <1%) to avoid solvent effects on the experiment.

Q4: What is the potential mechanism of action for this compound?

A4: While specific data for this compound is limited, related N-phenyl cinnamamide derivatives have been shown to act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer.

  • Cause: The concentration of the compound exceeds its solubility limit in the chosen aqueous medium. This can also be exacerbated by the addition of a concentrated stock solution in an organic solvent to the aqueous buffer, causing localized supersaturation and precipitation.

  • Solution:

    • Reduce the final concentration: Attempt the experiment with a lower final concentration of this compound.

    • Use a co-solvent: Incorporate a water-miscible organic co-solvent into your aqueous buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). It is important to determine the appropriate concentration of the co-solvent that maintains the solubility of your compound without affecting the biological system.

    • Employ solubility enhancers: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.

    • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While this compound is not strongly ionizable, minor pH adjustments may have a slight effect and should be tested.

    • Gentle warming and sonication: For some compounds, gentle warming and sonication can help in dissolution. However, be cautious about the thermal stability of the compound.

Issue 2: I am observing inconsistent results in my biological assays.

  • Cause: This could be due to variable amounts of dissolved this compound in your experiments. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.

  • Solution:

    • Verify solubility under your experimental conditions: Before conducting biological assays, perform a solubility assessment in the specific aqueous medium you are using. The Shake-Flask method is a reliable way to determine thermodynamic solubility.

    • Filter your solutions: After preparing your working solutions, centrifuge and filter them through a 0.22 µm filter to remove any undissolved particles. This ensures you are working with a homogenous solution of known concentration.

    • Prepare fresh solutions: Prepare your working solutions fresh for each experiment to avoid potential degradation or precipitation over time.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Protocol 2: Enhancing Solubility with Co-solvents

This protocol outlines a general approach to identify a suitable co-solvent system.

Materials:

  • This compound

  • DMSO

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400)

  • Aqueous buffer

Procedure:

  • Prepare a high concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol in PBS).

  • Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.

  • For a more quantitative analysis, the solutions can be filtered and the concentration of the dissolved compound measured as described in Protocol 1.

  • Select the co-solvent system that provides the desired solubility with the lowest percentage of the co-solvent to minimize potential effects on the experimental system.

Data Presentation

The following table provides a template for presenting solubility data for this compound under various conditions. Researchers are encouraged to generate their own data following the provided protocols to determine the optimal conditions for their specific experiments.

Table 1: Solubility of this compound in Different Media

MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
PBS (pH 7.4)37Data not availableData not available
5% Ethanol in PBS25Data not availableData not available
10% Ethanol in PBS25Data not availableData not available
5% DMSO in PBS25Data not availableData not available
1% HP-β-CD in Water25Data not availableData not available

Visualizations

Nrf2/ARE Signaling Pathway

The following diagram illustrates the proposed mechanism of action for cinnamamide derivatives, which involves the activation of the Nrf2/ARE signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. Electrophiles or oxidative stress can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and cytoprotective proteins.

Caption: Nrf2/ARE Signaling Pathway Activation.

Experimental Workflow for Solubility Determination

This workflow outlines the key steps in determining the aqueous solubility of a poorly soluble compound like this compound.

Solubility_Workflow start Start: Excess solid This compound add_buffer Add aqueous buffer start->add_buffer shake Equilibrate on shaker (24-48h at constant temp.) add_buffer->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (HPLC or UV-Vis) filter->quantify end End: Determine solubility quantify->end

Caption: Shake-Flask Solubility Determination Workflow.

References

Improving the solubility of N-(3-Methoxyphenyl)Cinnamamide for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(3-Methoxyphenyl)cinnamamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound belonging to the cinnamamide class. Many cinnamamide derivatives have shown interesting biological activities, including potential as anticancer and antioxidant agents.[1][2] However, like many aromatic organic compounds, this compound has very low predicted aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays.[3] This precipitation can cause inaccurate and unreliable experimental results.

Q2: What are the predicted physicochemical properties of this compound?

A2: While experimental data is limited, predicted properties suggest poor aqueous solubility.

PropertyPredicted ValueSource
Molecular Weight253.3 g/mol [3]
Aqueous Solubility0.0398 mg/mL (0.157 mM)[3]
Aqueous Solubility0.0215 mg/mL (0.0849 mM)[3]
LogS-4.07[3]

Q3: What are the general strategies to improve the solubility of this compound for in vitro assays?

A3: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[4] This stock is then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration. Other strategies include the use of co-solvents, cyclodextrins, and nanoparticle formulations.

Troubleshooting Guide: Compound Precipitation

This guide addresses common issues with this compound precipitation during experiments.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution into aqueous media. Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution.- Perform a serial dilution of the stock solution in the pre-warmed (e.g., 37°C) aqueous buffer or media. - Add the stock solution dropwise while gently vortexing or swirling the aqueous solution.[4]
Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the final assay medium.- Lower the final working concentration of the compound. - Determine the maximum soluble concentration of this compound in your specific assay medium by performing a solubility test (see Experimental Protocols).
Precipitation observed after a period of incubation (e.g., in a 37°C incubator). Temperature Effects: Changes in temperature can affect solubility.- Ensure all solutions are equilibrated to the experimental temperature before mixing.
Interaction with Media Components: Salts, proteins, or other components in the cell culture media can interact with the compound and reduce its solubility.- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
pH Shift: The pH of the medium can change over time due to cellular metabolism or CO2 levels in the incubator, affecting the solubility of ionizable compounds.- Ensure your medium is adequately buffered for the incubator's CO2 concentration.
Cloudiness or turbidity in the final solution. Formation of Fine Precipitate or Aggregates: The compound may not be fully dissolved, even if large crystals are not visible.- Visually inspect a sample under a microscope to confirm the presence of a precipitate. - Consider filtering the final working solution through a sterile 0.22 µm syringe filter.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). While specific data for this compound is unavailable, the parent compound cinnamamide is soluble in DMSO at 100 mg/mL, and a related compound, m-methoxybenzamide, is soluble at approximately 30 mg/mL.[5][6] A starting concentration of 10-50 mM for this compound is a reasonable starting point.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution for Working Solutions

This protocol describes how to dilute the concentrated DMSO stock solution into your aqueous assay medium.

Materials:

  • This compound DMSO stock solution

  • Sterile, pre-warmed (e.g., 37°C) aqueous assay buffer or cell culture medium

  • Sterile polypropylene tubes or plates

Procedure:

  • Thaw the DMSO stock solution at room temperature and vortex briefly.

  • Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed media to achieve a 1 mM intermediate solution with 10% DMSO.

  • From this intermediate solution, perform further serial dilutions in pre-warmed media to reach your final desired concentrations. This stepwise dilution helps to prevent solvent shock.

  • Ensure the final concentration of DMSO in your assay is low enough to not affect your biological system (typically ≤ 0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Potential Signaling Pathways

Cinnamamide derivatives have been reported to modulate various signaling pathways. Based on existing literature for related compounds, this compound could potentially be investigated for its effects on pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Nrf2-mediated antioxidant response.[4][7][8][9][10][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Compound N-(3-Methoxyphenyl) cinnamamide Compound->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Nrf2_Activation_Pathway cluster_nucleus Compound N-(3-Methoxyphenyl) cinnamamide Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription Nrf2_n->ARE

Caption: Potential activation of the Nrf2 antioxidant pathway.

References

Overcoming N-(3-Methoxyphenyl)Cinnamamide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-(3-Methoxyphenyl)cinnamamide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of cinnamic acid.[1][2] The cinnamamide scaffold is found in numerous compounds with therapeutic potential due to its ability to interact with various molecular targets.[3] Cinnamic acid and its derivatives are known for a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2][4][5]

Q2: Why is my this compound precipitating in the cell culture medium?

A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[6] Several factors can contribute to this:

  • Low Aqueous Solubility: The compound is likely poorly soluble in the aqueous environment of the cell culture media.[7]

  • High Final Concentration: The concentration you are trying to achieve may exceed the compound's solubility limit in the media.[6][7]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture media can cause the compound to "crash out" of solution.[6][7]

  • Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility.[6][8]

  • Temperature and pH: Changes in temperature (e.g., adding to cold media) or pH can affect the compound's stability and solubility.[6][7][9]

Q3: What does this compound precipitation look like?

A3: Precipitation can appear as:

  • Cloudiness or turbidity: The medium loses its clarity.[10]

  • Visible particles: You might see fine particles floating in the medium or settled at the bottom of the vessel.[10]

  • Crystalline structures: Under a microscope, distinct crystals may be visible.[10] It is important to distinguish between compound precipitation and microbial contamination, which is often accompanied by a rapid pH change (indicated by the phenol red indicator) and the presence of motile organisms.[10]

Q4: What is the best solvent for this compound?

A4: For cell culture applications, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds.[6] It is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[6]

Troubleshooting Guide

Issue: Immediate Precipitation Upon Addition to Media

If you observe cloudiness or visible particles immediately after adding the this compound stock solution to your cell culture media, it is likely due to the compound exceeding its aqueous solubility limit.

Troubleshooting Workflow

G cluster_0 Immediate Precipitation Troubleshooting start Precipitate Observed Immediately check_conc Is Final Concentration Too High? start->check_conc lower_conc Action: Lower Final Working Concentration check_conc->lower_conc Yes check_dilution Is Dilution Method Rapid? check_conc->check_dilution No success Problem Resolved lower_conc->success serial_dilute Action: Perform Serial Dilution in Pre-warmed Media check_dilution->serial_dilute Yes check_temp Is Media Cold? check_dilution->check_temp No serial_dilute->success warm_media Action: Use Pre-warmed (37°C) Media check_temp->warm_media Yes check_stock Is Stock Concentration Too High? check_temp->check_stock No warm_media->success lower_stock Action: Prepare a Lower Concentration Stock check_stock->lower_stock Yes check_stock->success No lower_stock->success G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3 Keap1->Cul3 Complexes with Cul3->Nrf2 Ubiquitination Ub Ubiquitin Compound N-(3-Methoxyphenyl) cinnamamide Compound->Keap1 Inhibits Maf Maf Nrf2_nuc->Maf Dimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Promotes Transcription

References

Technical Support Center: N-(3-Methoxyphenyl)Cinnamamide Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for N-(3-Methoxyphenyl)Cinnamamide stability and degradation studies.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability and degradation of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question: My HPLC analysis shows inconsistent peak areas for this compound across different time points in my stability study, even in control samples. What could be the cause?

Answer: Inconsistent peak areas can indicate several issues. Consider the following troubleshooting steps:

  • Solution Instability: this compound may be unstable in the solvent used for your analysis. It is crucial to prepare solutions fresh before each analysis and to assess the stability of the compound in your chosen solvent system.[1]

  • Adsorption to Surfaces: The compound may adsorb to the surfaces of your sample vials or other plasticware, leading to a decrease in the effective concentration.[1] To mitigate this, consider using silanized glass vials.

  • Inconsistent Sample Preparation: Ensure that your sample preparation, including dilutions, is consistent and accurate for each time point.

  • HPLC System Variability: Check for issues with the HPLC system, such as leaks, inconsistent injector performance, or detector fluctuations. Run system suitability tests before each analytical run to ensure the system is performing correctly.

Question: I am performing forced degradation studies, but I am not observing any significant degradation of this compound under the stress conditions. What should I do?

Answer: If you are not observing degradation, your stress conditions may be too mild. The goal of forced degradation is to achieve 5-20% degradation to identify potential degradation products.[2] Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3]

  • Increase Temperature: For thermal and hydrolytic studies, you can increase the temperature in increments (e.g., from 60°C to 80°C).

  • Increase Exposure Time: Extend the duration of exposure to the stress condition.[3]

  • For Photostability: Ensure that the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

Question: My chromatogram shows several new peaks after forced degradation, and the mass balance is poor. How should I proceed?

Answer: The appearance of new peaks is expected in forced degradation studies. A poor mass balance, however, suggests that not all degradation products are being detected or quantified.

  • Method Specificity: Your HPLC method may not be specific for all degradation products. It is important to develop a stability-indicating method that can separate the parent compound from all potential degradants.[4]

  • Co-elution: Some degradation products may be co-eluting with the parent peak or with each other. A photodiode array (PDA) detector can be used to assess peak purity.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to identify all potential degradants.

  • Volatile Degradants: If volatile degradation products are formed, they may be lost during sample preparation or analysis.

Frequently Asked Questions (FAQs)

Question: What are the likely degradation pathways for this compound?

Answer: Based on its chemical structure, which includes an amide linkage and an α,β-unsaturated carbonyl system, the following degradation pathways are most likely:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield cinnamic acid and 3-methoxyaniline.

  • Oxidation: The electron-rich methoxy group on the phenyl ring and the double bond of the cinnamoyl moiety are potential sites for oxidation.

  • Photodegradation: The conjugated system of this compound may absorb UV light, leading to isomerization of the double bond or other photochemical reactions.

Question: What are the recommended storage conditions for this compound?

Answer: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration may be considered.

Question: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process typically involves:

  • Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6]

  • Chromatographic Optimization: Developing an HPLC method that can separate the parent drug from all the generated degradation products. This involves optimizing the column, mobile phase composition, pH, and gradient.

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.

Stress ConditionTimeTemperature% Assay of this compound% DegradationNumber of Degradation Products
0.1 M HCl24 h60°C92.57.52
0.1 M NaOH24 h60°C88.211.83
3% H₂O₂24 h25°C95.14.91
Thermal (Solid)48 h80°C98.71.31
Photolytic (Solid)ICH Q1B25°C96.43.62

Experimental Protocols

1. Stability-Indicating HPLC Method

This protocol describes a general stability-indicating HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Chromatographic System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

2. Forced Degradation Studies

The following protocols are based on typical stress conditions used in forced degradation studies.[2][7]

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol or acetonitrile.

    • Add an equal volume of 1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol or acetonitrile.

    • Add an equal volume of 1 M NaOH.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in methanol or acetonitrile.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • Cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dissolve the samples in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Sample Preparation (Drug Substance in Solvent) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress Expose neutralize Neutralization / Dilution stress->neutralize Post-stress hplc Stability-Indicating HPLC Analysis neutralize->hplc Inject data Data Analysis (% Degradation, Mass Balance) hplc->data Quantify characterize Characterization of Degradants (LC-MS, NMR) data->characterize Identify

Caption: A general workflow for conducting forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound cinnamic_acid Cinnamic Acid parent->cinnamic_acid Amide Cleavage aniline 3-Methoxyaniline parent->aniline Amide Cleavage epoxide Epoxide Derivative parent->epoxide On C=C bond hydroxylated Hydroxylated Species parent->hydroxylated On Phenyl Ring isomer Cis-Isomer parent->isomer UV Light

References

Technical Support Center: Analysis of N-(3-Methoxyphenyl)Cinnamamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of N-(3-Methoxyphenyl)Cinnamamide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Causes Solutions
Peak Tailing Secondary interactions between the basic analyte and acidic residual silanol groups on the column's stationary phase.[1][2] Column overload. Column bed deformation or contamination.[1][2] Extra-column dead volume.Lower the mobile phase pH to < 3 to protonate silanol groups and reduce interaction.[1][2] Use a modern, high-purity, end-capped C18 or C8 column.[2] Reduce sample concentration or injection volume.[1] Flush the column with a strong solvent or replace it if a void is suspected.[1][2] Minimize tubing length and use smaller internal diameter tubing.
Peak Fronting Sample solvent is stronger than the mobile phase. Column overload (less common than tailing). High injection volume.Dissolve the sample in the initial mobile phase whenever possible. Reduce the injection volume.[3] Decrease the sample concentration.
Poor Resolution Inadequate separation between this compound and impurities or other components. Suboptimal mobile phase composition.[4] Inefficient column.[4][5]Optimize the mobile phase by adjusting the organic modifier (acetonitrile vs. methanol) or pH.[4] Consider a different stationary phase (e.g., Phenyl column for aromatic compounds).[4] Use a column with a smaller particle size or a longer column to increase efficiency.[4][5] Reduce the flow rate to allow for better interaction with the stationary phase.[4][6]
Retention Time Variability Inconsistent mobile phase preparation. Fluctuations in column temperature.[3][7] Insufficient column equilibration time between runs.[8] Pump issues (e.g., leaks, faulty check valves).[8][9]Prepare fresh mobile phase daily and ensure accurate pH adjustment.[7] Use a column oven to maintain a stable temperature.[3][7] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8] Regularly inspect the pump for leaks and perform routine maintenance.[9]
High Backpressure Clogged column inlet frit or guard column.[3] Particulates in the mobile phase or sample.[7] Blockage in the HPLC system tubing.[8]Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter.[7] Use a guard column to protect the analytical column.[10] Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[8] Systematically check for blockages by disconnecting components.[8]
Baseline Noise or Drift Air bubbles in the mobile phase or pump.[7] Contaminated mobile phase or column.[7] Detector lamp instability.[7] Changes in mobile phase composition during a gradient run.[7]Degas the mobile phase thoroughly using sonication or helium sparging.[7] Use high-purity solvents and prepare fresh mobile phase.[7] Allow the detector lamp to warm up sufficiently and replace it if necessary.[7] Ensure proper mixing of gradient solvents.[11]
Ghost Peaks Contamination in the sample, mobile phase, or system.[7] Carryover from a previous injection.[7]Use high-purity solvents and clean glassware.[7] Run a blank injection of the mobile phase to identify the source of contamination. Incorporate a needle wash step in the autosampler sequence.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound analysis?

A1: Based on methods for similar cinnamamide derivatives, a good starting point for method development would be a reversed-phase HPLC method.[12][13] See the "Optimized Experimental Protocol" section below for a detailed recommended method.

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A C18 column is a common and effective choice for the separation of cinnamamide and related aromatic compounds due to its hydrophobic stationary phase.[12][13] For improved peak shape, especially if peak tailing is observed, a modern, high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols.[2] If selectivity is an issue, a Phenyl stationary phase could be considered to enhance π-π interactions with the aromatic rings of the analyte.[4]

Q3: How does the mobile phase pH affect the analysis?

A3: The pH of the mobile phase is a critical parameter. This compound contains an amide group which can be susceptible to secondary interactions. At a mid-range pH, residual silanol groups on the silica-based column packing can be ionized and interact with the analyte, leading to peak tailing.[2] Lowering the mobile phase pH (e.g., to pH 3 or below) with an acidifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, resulting in improved peak symmetry.[2]

Q4: What is the recommended detection wavelength for this compound?

A4: Cinnamamide derivatives typically exhibit strong UV absorbance due to their conjugated system. A starting detection wavelength of around 254 nm is often a good choice for aromatic compounds.[14] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of a standard solution of this compound. For similar compounds, wavelengths between 240 nm and 292 nm have been used.[13][15][16]

Q5: How can I improve the run time of my analysis without sacrificing resolution?

A5: To shorten the analysis time, you can consider using a shorter column, a column with a smaller particle size (which may require a UHPLC system due to higher backpressure), or increasing the flow rate.[5][6] However, increasing the flow rate can sometimes decrease resolution.[6] Another effective strategy is to use a gradient elution, starting with a lower percentage of organic solvent and increasing it over time. This can help to elute strongly retained compounds more quickly while maintaining good resolution for earlier eluting peaks.

Optimized Experimental Protocol

This protocol provides a recommended starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable acidifier)

  • This compound reference standard

  • 0.45 µm or 0.22 µm membrane filters for mobile phase and sample filtration

Chromatographic Conditions:

Parameter Recommended Condition Rationale for Optimization
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape by suppressing silanol interactions.[2]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[17]
Gradient Program 0-1 min: 50% B 1-10 min: 50% to 90% B 10-12 min: 90% B 12.1-15 min: 50% B (re-equilibration)A gradient is often effective for separating compounds with different polarities and can reduce run times.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.[4][6]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength 254 nm (or λmax of the compound)Provides good sensitivity for aromatic compounds.[14]
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Sample Preparation Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) and filter through a 0.45 µm syringe filter.Ensures compatibility with the mobile phase and removes particulates that could clog the system.[7]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Observe Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) CheckSystem Check HPLC System (Pressure, Leaks, Connections) Problem->CheckSystem Is it a system-wide issue? CheckMethod Review Method Parameters (Mobile Phase, Column, Temperature) Problem->CheckMethod Is it a separation issue? CheckSample Examine Sample Preparation (Solvent, Concentration, Filtration) Problem->CheckSample Is it a sample-related issue? AdjustSystem Perform System Maintenance (Flush, Change Seals, Degas) CheckSystem->AdjustSystem OptimizeMethod Optimize Method Parameters (Adjust pH, Change Gradient, New Column) CheckMethod->OptimizeMethod ModifySamplePrep Modify Sample Preparation (Change Solvent, Dilute, Re-filter) CheckSample->ModifySamplePrep Verify Run Test Injection and Evaluate Results AdjustSystem->Verify OptimizeMethod->Verify ModifySamplePrep->Verify Verify->Problem Issue Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow cluster_initial Initial Setup cluster_optimization Optimization cluster_validation Validation SelectColumn Select Column (e.g., C18, Phenyl) SelectMobilePhase Select Mobile Phase (ACN/MeOH, Buffer, pH) SelectColumn->SelectMobilePhase OptimizeGradient Optimize Gradient/Isocratic Elution SelectMobilePhase->OptimizeGradient OptimizeFlowRate Optimize Flow Rate & Temperature OptimizeGradient->OptimizeFlowRate FineTune Fine-tune Selectivity (pH, Organic Modifier) OptimizeFlowRate->FineTune Specificity Specificity FineTune->Specificity Method Optimized Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness FinalMethod Final Optimized Method Robustness->FinalMethod

Caption: A typical workflow for HPLC method development and validation.

References

Technical Support Center: N-(3-Methoxyphenyl)cinnamamide NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of complex NMR spectra of N-(3-Methoxyphenyl)cinnamamide. Below you will find troubleshooting guides and FAQs to address specific issues that may be encountered during experimentation.

Predicted NMR Data for this compound

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNo. of ProtonsAssignment
~7.75d~15.61HH-β (Cinnamoyl)
~7.55-7.35m-5HPhenyl-H (Cinnamoyl)
~7.30s (broad)-1HNH
~7.25t~8.01HH-5' (Methoxyphenyl)
~7.15s-1HH-2' (Methoxyphenyl)
~6.95dd~8.0, 2.01HH-6' (Methoxyphenyl)
~6.70dd~8.0, 2.01HH-4' (Methoxyphenyl)
~6.55d~15.61HH-α (Cinnamoyl)
~3.80s-3HOCH₃

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165.0C=O (Amide)
~160.0C-3' (Methoxyphenyl)
~142.0C-β (Cinnamoyl)
~140.0C-1' (Methoxyphenyl)
~135.0C-1 (Cinnamoyl)
~130.0C-para (Cinnamoyl)
~129.5C-5' (Methoxyphenyl)
~129.0C-ortho (Cinnamoyl)
~128.0C-meta (Cinnamoyl)
~121.0C-α (Cinnamoyl)
~113.0C-6' (Methoxyphenyl)
~110.0C-2' (Methoxyphenyl)
~105.0C-4' (Methoxyphenyl)
~55.5OCH₃

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when acquiring and interpreting the NMR spectra of this compound.

Question: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?

Answer: Overlapping aromatic signals are a common issue with molecules containing multiple phenyl rings. Here are a few troubleshooting steps:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in assigning the protons of the cinnamoyl and methoxyphenyl rings separately. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also help to identify protons that are close in space.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.

Question: I am not sure which peak corresponds to the amide (NH) proton. How can I identify it?

Answer: The amide proton signal is often broad and can have a variable chemical shift depending on the solvent, concentration, and temperature.

  • D₂O Exchange: A definitive way to identify the NH proton is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The amide proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes help. The chemical shift of the NH proton is often temperature-dependent.

Question: My baseline is distorted, and the peak integrations are not accurate. What could be the cause?

Answer: A distorted baseline and inaccurate integrations can arise from several factors:

  • Phasing and Baseline Correction: Ensure that the spectrum is properly phased and that a baseline correction has been applied during processing.

  • Shimming: Poor shimming of the magnet can lead to broad and distorted peaks. Re-shimming the spectrometer may be necessary.

  • Sample Concentration: A sample that is too concentrated can lead to broad peaks and non-linear detector response, affecting integration.

Question: I see unexpected peaks in my spectrum. What are the possible sources?

Answer: Unexpected peaks can originate from several sources:

  • Residual Solvents: Small amounts of solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) may still be present in the sample.

  • Impurities: Starting materials or byproducts from the reaction may be present. Compare the spectrum to the spectra of the starting materials (cinnamoyl chloride and 3-methoxyaniline) if available.

  • Water: A broad peak around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is often due to residual water in the solvent or sample.

Experimental Protocols

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Apply a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a relaxation delay of 2 seconds.

Logical Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of a complex NMR spectrum, such as that of this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_assignment Structure Elucidation Acquire_1H Acquire 1H Spectrum Process_Data Process Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C Acquire 13C Spectrum Acquire_13C->Process_Data Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_2D->Process_Data Analyze_1H Analyze 1H: - Chemical Shift - Integration - Multiplicity Process_Data->Analyze_1H Analyze_13C Analyze 13C: - Chemical Shift - Number of Signals Process_Data->Analyze_13C Analyze_2D Analyze 2D: - Correlate Nuclei Process_Data->Analyze_2D Assign_Fragments Assign Structural Fragments Analyze_1H->Assign_Fragments Analyze_13C->Assign_Fragments Analyze_2D->Assign_Fragments Assemble_Structure Assemble Full Structure Assign_Fragments->Assemble_Structure Final_Verification Final Verification Assemble_Structure->Final_Verification

Caption: A logical workflow for the interpretation of complex NMR spectra.

Technical Support Center: Scaling Up the Synthesis of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N-(3-Methoxyphenyl)Cinnamamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: Several methods can be employed for the large-scale synthesis of this compound. The most common approaches involve the amidation of cinnamic acid or its derivatives with 3-methoxyaniline. Key methods include:

  • Acid Chloride Formation: Cinnamic acid is converted to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 3-methoxyaniline. This is a traditional and often high-yielding method.

  • Coupling Reagent-Mediated Amidation: Direct coupling of cinnamic acid and 3-methoxyaniline using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are widely used but require careful removal of byproducts.

  • Enzymatic Synthesis: Biocatalytic approaches using enzymes like Lipozyme® TL IM can offer a greener alternative with high specificity, potentially reducing side reactions.[1]

Q2: What are the critical parameters to consider when scaling up the synthesis?

A2: When scaling up, several parameters become critical to ensure safety, efficiency, and product quality:

  • Reaction Temperature: Exothermic reactions need careful monitoring and control to prevent runaway reactions.

  • Reagent Addition Rate: Slow and controlled addition of reagents is crucial, especially for reactive intermediates like acid chlorides.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer in larger reactors.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and ease of workup and purification.

  • Work-up and Product Isolation: Procedures need to be adapted for larger volumes, considering factors like extraction efficiency and filtration times.

Q3: How does the methoxy group on the phenyl ring of 3-methoxyaniline affect the reaction?

A3: The methoxy group (-OCH₃) is an electron-donating group. While it can increase the nucleophilicity of the amine, potentially favoring the amidation reaction, it can also influence side reactions. In some enzymatic reactions, electron-donating groups on the cinnamate component have been observed to reduce reactivity.[1] It is important to monitor for potential side reactions such as over-acylation or reactions involving the aromatic ring under harsh conditions.

Q4: What are the common impurities encountered, and how can they be minimized?

A4: Common impurities can include:

  • Unreacted Starting Materials: Cinnamic acid and 3-methoxyaniline.

  • Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) if DCC is used.

  • Side-Reaction Products: Such as the formation of anhydrides from cinnamic acid.

To minimize these, ensure accurate stoichiometry, optimize reaction conditions (temperature, time), and choose appropriate work-up procedures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of reagents. - Inefficient mixing. - Product loss during work-up/purification.- Monitor reaction progress using TLC or HPLC. - Optimize temperature; some reactions may require heating or cooling. - Use freshly purified reagents and anhydrous solvents. - Ensure adequate agitation for the reaction scale. - Optimize extraction and crystallization/chromatography conditions.
Formation of Significant Byproducts - Reaction temperature is too high. - Incorrect stoichiometry. - Presence of moisture or other reactive impurities. - Side reactions involving the activating agent.- Lower the reaction temperature. - Carefully control the molar ratios of reactants and reagents. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a more selective activating agent or optimize the addition procedure.
Difficulty in Removing Coupling Reagent Byproducts (e.g., DCU) - DCU is often sparingly soluble in many organic solvents.- Filter the crude reaction mixture before aqueous work-up. - DCU can sometimes be precipitated by adding a non-polar solvent like hexane and then filtered off. - For EDC, the urea byproduct is water-soluble and can be removed with an acidic wash.
Product Crystallization/Precipitation Issues - Incorrect solvent system for crystallization. - Presence of impurities inhibiting crystallization. - Cooling rate is too fast.- Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). - Purify the crude product by column chromatography before crystallization if significant impurities are present. - Allow the solution to cool slowly to form well-defined crystals.
Discoloration of the Final Product - Oxidation of starting materials or product. - Presence of colored impurities from reagents.- Perform the reaction and work-up under an inert atmosphere. - Use high-purity reagents and solvents. - Consider treating the crude product with activated carbon.

Experimental Protocols

Method 1: Synthesis via Acid Chloride

This protocol is a representative procedure and may require optimization for specific scales.

Reaction Scheme:

G cluster_1 Step 1: Acid Chloride Formation cluster_2 Step 2: Amidation cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride   socl2 SOCl₂ product This compound cinnamoyl_chloride->product   methoxyaniline 3-Methoxyaniline methoxyaniline->product   triethylamine Et₃N

Caption: Two-step synthesis of this compound via an acid chloride intermediate.

Materials and Equipment:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • 3-Methoxyaniline

  • Triethylamine (Et₃N)

  • Anhydrous Toluene (or another suitable solvent like DCM)

  • Reaction vessel with overhead stirrer, dropping funnel, condenser, and nitrogen inlet

  • Heating/cooling system

Procedure:

  • Acid Chloride Formation:

    • Charge the reaction vessel with cinnamic acid and anhydrous toluene under a nitrogen atmosphere.

    • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the stirred suspension at room temperature.

    • Heat the mixture to reflux (around 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC/HPLC).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude cinnamoyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude cinnamoyl chloride in anhydrous toluene.

    • In a separate vessel, prepare a solution of 3-methoxyaniline and triethylamine (1.1-1.2 equivalents) in anhydrous toluene.

    • Cool the cinnamoyl chloride solution to 0-5 °C.

    • Slowly add the 3-methoxyaniline solution to the cinnamoyl chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC/HPLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel.

Method 2: EDC Coupling

Reaction Scheme:

G cluster_0 One-Pot Amidation cinnamic_acid Cinnamic Acid product This compound cinnamic_acid->product methoxyaniline 3-Methoxyaniline methoxyaniline->product edc EDC edc->product hob HOBt (optional) hob->product

Caption: One-pot synthesis using EDC as a coupling agent.

Procedure:

  • Dissolve cinnamic acid, 3-methoxyaniline, and a coupling additive like 1-hydroxybenzotriazole (HOBt, optional but recommended to suppress side reactions and racemization if applicable) in a suitable solvent (e.g., DMF, DCM, or THF) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/HPLC.

  • Perform an aqueous work-up similar to Method 1 to remove the water-soluble urea byproduct and other impurities.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthesis Methods (Illustrative)

ParameterMethod 1 (Acid Chloride)Method 2 (EDC Coupling)
Typical Yield 80-95%75-90%
Reaction Time 4-8 hours12-24 hours
Reagents Cinnamic acid, SOCl₂, 3-Methoxyaniline, Et₃NCinnamic acid, 3-Methoxyaniline, EDC·HCl, HOBt (optional)
Key Byproducts HCl, SO₂, Et₃N·HClWater-soluble urea, HOBt
Scale-up Considerations Handling of corrosive and moisture-sensitive reagents. Good temperature control is critical.Cost of coupling reagents. Byproduct removal at a large scale.

Table 2: Typical Reaction Conditions

ParameterValue
Reactant Molar Ratio (Cinnamic Acid : Amine) 1 : 1.05 - 1.1
Activating Agent (Equivalents) 1.1 - 1.5
Base (Equivalents) 1.1 - 1.2
Reaction Temperature 0 °C to Reflux
Solvent Toluene, DCM, THF, DMF

Visualizations

Experimental Workflow: General Synthesis and Purification

G start Start: Reagents & Solvents reaction Amidation Reaction (e.g., Acid Chloride or Coupling Agent) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up (Washing & Extraction) monitoring->workup Upon completion drying Drying of Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification cryst Recrystallization purification->cryst Option 1 chrom Column Chromatography purification->chrom Option 2 analysis Final Product Analysis (NMR, HPLC, MS) cryst->analysis chrom->analysis end End: Pure this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G issue Low Yield or High Impurity cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Work-up/Purification Loss? issue->cause3 sol1a Increase Reaction Time/ Temperature cause1->sol1a sol1b Check Reagent Quality cause1->sol1b sol2a Lower Temperature/ Control Addition cause2->sol2a sol2b Use Anhydrous Conditions cause2->sol2b sol3a Optimize Extraction pH/ Solvent cause3->sol3a sol3b Optimize Crystallization/ Chromatography cause3->sol3b

Caption: A logical flow diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Minimizing Cytotoxicity of N-(3-Methoxyphenyl)Cinnamamide in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of N-(3-Methoxyphenyl)Cinnamamide on non-cancerous cells during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known cytotoxic effects of this compound on non-cancerous cells?

Currently, there is limited publicly available data detailing the specific IC50 values of this compound in a wide range of non-cancerous cell lines. However, studies on related cinnamamide derivatives suggest that cytotoxicity can be a concern. For instance, a study on trans-N-benzylhydroxycinnamamides showed varying IC50 values in P388 murine leukemia cells depending on the specific substitutions.[1] It is crucial to perform dose-response experiments on the specific non-cancerous cell lines used in your research to determine the precise cytotoxic profile.

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?

While the exact mechanisms for this compound are not fully elucidated, cinnamamide derivatives can induce cytotoxicity through several pathways:

  • Induction of Apoptosis: Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells, and this effect could potentially extend to non-cancerous cells at certain concentrations. This can involve the activation of caspase cascades.

  • Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can lead to an increase in intracellular ROS levels, causing oxidative stress and subsequent cellular damage.

  • Off-Target Effects: The compound may interact with unintended cellular targets, leading to toxicity.[2]

Q3: What general strategies can be employed to minimize the cytotoxicity of this compound in my experiments?

Several strategies can be implemented to reduce off-target toxicity:

  • Optimize Concentration: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired effect in cancer cells while minimizing toxicity in non-cancerous cells.[2]

  • Structural Modification: Research on cinnamamide derivatives suggests that modifications to the chemical structure, such as replacing hydroxyl groups with methoxy groups, can decrease cytotoxic activity.[2]

  • Advanced Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can help control its release and potentially target it more specifically to cancer cells, thereby reducing systemic exposure to normal cells.

  • Co-administration with Cytoprotective Agents: The use of antioxidants or other cytoprotective agents could help mitigate some of the off-target effects, particularly if cytotoxicity is mediated by oxidative stress.

Q4: Are there any known signaling pathways that can be modulated to protect non-cancerous cells from this compound?

Yes, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a promising target. Some substituted N-phenyl cinnamamide derivatives have been shown to activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[3][4] Enhancing the activity of this pathway could potentially confer resistance to cytotoxicity in non-cancerous cells.

Troubleshooting Guides

Issue Potential Cause Recommended Action
High variability in cytotoxicity assay results between experiments. Inconsistent cell seeding density.Ensure accurate cell counting and seeding. Use a multichannel pipette for consistency.
Instability of the compound in culture media.Prepare fresh stock solutions of this compound for each experiment. Protect from light if it is light-sensitive.
Contamination of cell cultures.Regularly check for and discard any contaminated cultures. Use proper aseptic techniques.
Observed cytotoxicity in non-cancerous control cells is higher than expected. The compound concentration is too high.Perform a detailed dose-response curve to determine the non-toxic concentration range for your specific non-cancerous cell line.
The solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
Extended incubation time.Optimize the incubation time with the compound. Shorter exposure times may be sufficient to achieve the desired effect in cancer cells with less toxicity to normal cells.
Difficulty in achieving a therapeutic window (selective toxicity to cancer cells). The inherent selectivity of the compound is low.Consider exploring combination therapies with other anti-cancer agents to potentially lower the required dose of this compound.
The cancer and non-cancerous cell lines have similar sensitivities.If possible, use a non-cancerous cell line that is more robust or has a different metabolic profile than the cancer cell line being studied.
Sub-optimal drug delivery.Investigate the use of targeted drug delivery systems, such as liposomes or nanoparticles conjugated with cancer-specific ligands, to increase the compound's concentration at the tumor site.

Quantitative Data Summary

Due to the limited availability of specific cytotoxicity data for this compound in non-cancerous cells, the following table presents data for related cinnamamide derivatives to provide a general reference. It is imperative to determine the IC50 value for this compound in your specific non-cancerous cell line.

Table 1: Cytotoxicity of Cinnamamide Derivatives in Various Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)Reference
trans-3-(4-hydroxy-3-methoxyphenyl)acrylateP388Murine Leukemia10.79[1]
trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamideP388Murine Leukemia29.14[1]
N-(o-tolyl)caffeamideP388Murine Leukemia0.91[1]
N-(o-tolyl)-p-coumaramideP388Murine Leukemia16.97[1]
N-benzyl-p-coumaramideP388Murine Leukemia16.15[1]
N-benzylcaffeamideP388Murine Leukemia674.38[1]
N-benzylferulamideP388Murine Leukemia179.56[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Non-cancerous and cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated cells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • This compound

  • Non-cancerous and cancer cell lines of interest

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Treat cells with serial dilutions of this compound and include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control provided by the kit).

  • Incubate the plate for the desired exposure time.

  • Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Culture Non-Cancerous and Cancer Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_collection Measure Absorbance mtt_assay->data_collection ldh_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_compound Compound Action cluster_nrf2 Nrf2 Pathway (Cytoprotective) cluster_mapk MAPK Pathway (Potential Cytotoxicity) compound This compound (or related derivatives) nrf2 Nrf2 Activation compound->nrf2 Activates mapk MAPK Signaling (e.g., JNK, p38) compound->mapk Potentially Activates are Antioxidant Response Element (ARE) Transcription nrf2->are cytoprotection Increased Expression of Antioxidant & Detoxifying Enzymes are->cytoprotection apoptosis Apoptosis cytoprotection->apoptosis Inhibits mapk->apoptosis

Caption: Potential signaling pathways affected by this compound.

troubleshooting_logic cluster_investigate Initial Checks cluster_solutions Potential Solutions start High Cytotoxicity Observed in Non-Cancerous Cells check_conc Is the compound concentration optimized? start->check_conc check_solvent Is the solvent concentration non-toxic? check_conc->check_solvent Yes dose_response Perform detailed dose-response curve check_conc->dose_response No check_time Is the incubation time appropriate? check_solvent->check_time Yes lower_solvent Lower solvent concentration check_solvent->lower_solvent No optimize_time Optimize incubation time check_time->optimize_time No delivery_system Utilize drug delivery system (e.g., liposomes) check_time->delivery_system Yes co_treatment Co-administer cytoprotective agent delivery_system->co_treatment

Caption: Troubleshooting logic for addressing high cytotoxicity in non-cancerous cells.

References

Validation & Comparative

Confirming the Structure of Synthesized N-(3-Methoxyphenyl)Cinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical techniques to unequivocally confirm the structure of synthesized N-(3-Methoxyphenyl)Cinnamamide.

Structural Elucidation Workflow

The confirmation of the molecular structure of a synthesized compound is a systematic process.[1] It begins with preliminary characterization and proceeds through detailed spectroscopic analysis to build a complete picture of the molecule's connectivity and composition. This workflow ensures that all aspects of the structure are rigorously examined and supported by empirical data.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_final Final Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point tlc Thin Layer Chromatography purification->tlc ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purification->nmr data_analysis Data Integration & Structure Elucidation ms->data_analysis ir->data_analysis nmr->data_analysis

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Comparative Analysis of Spectroscopic Data

The core of structural confirmation lies in the synergistic use of multiple spectroscopic techniques.[1][2][3][4][5] Each method provides unique pieces of information that, when combined, leave little ambiguity about the final structure. Below is a comparison of expected data for the synthesized this compound against a known structural analog, N-(4-methoxyphenyl)cinnamamide.

Table 1: Comparison of Expected Spectroscopic Data

TechniqueThis compound (Expected)N-(4-methoxyphenyl)cinnamamide (Literature Data[6])Information Gained
Mass Spectrometry (MS) Molecular Ion (M+) peak at m/z = 253.11Molecular Ion (M+H)+ peak at m/z = 254.1176Confirms molecular weight and elemental formula.
Infrared (IR) Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, amide I), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch)Not explicitly provided, but similar characteristic peaks are expected.Identifies key functional groups present in the molecule.[1][3]
¹H NMR Spectroscopy Signals for aromatic protons, vinyl protons, methoxy protons, and amide proton. Chemical shifts will differ based on the meta substitution.δ 7.74 (d, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, 2H), 6.57 (d, 1H), 3.79 (s, 3H)Provides information on the chemical environment and connectivity of hydrogen atoms.[2]
¹³C NMR Spectroscopy Signals for aromatic carbons, vinyl carbons, carbonyl carbon, and methoxy carbon.δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6Reveals the number and types of carbon atoms in the molecule.

Logical Relationship of Analytical Techniques

The process of structure elucidation is a puzzle where different analytical techniques provide complementary pieces of information. Mass spectrometry gives the overall formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy connects the atoms. This integrated approach is crucial for a definitive structural assignment.

G cluster_conclusion molecular_formula Molecular Formula & Weight functional_groups Functional Groups structure Confirmed Structure of this compound molecular_formula->structure connectivity Atom Connectivity & Environment functional_groups->structure connectivity->structure ms Mass Spectrometry ms->molecular_formula ir IR Spectroscopy ir->functional_groups nmr NMR Spectroscopy nmr->connectivity

References

Purity Under Scrutiny: A Comparative Guide to HPLC and NMR Analysis of N-(3-Methoxyphenyl)cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of N-(3-Methoxyphenyl)cinnamamide, a cinnamamide derivative with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data with two structurally similar analogs: N-(4-chlorophenyl)cinnamamide and N-(4-methoxyphenyl)cinnamamide.

Introduction to this compound and its Analogs

This compound belongs to the cinnamamide class of compounds, which are known for a wide range of biological activities, including potential anticancer and neuroprotective properties. The precise substitution pattern on the phenyl rings significantly influences the compound's activity, making the purity of the specific isomer paramount for accurate biological evaluation. For this guide, we will compare the purity assessment of this compound with two closely related compounds: N-(4-chlorophenyl)cinnamamide, which introduces an electron-withdrawing group, and N-(4-methoxyphenyl)cinnamamide, which has an electron-donating group at a different position.

Comparative Purity Analysis: HPLC vs. NMR

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for purity assessment in the pharmaceutical and chemical industries. Each method offers distinct advantages and provides complementary information.

HPLC is a highly sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It excels at detecting and quantifying even trace amounts of impurities, making it the gold standard for determining the percentage purity of a sample.

NMR spectroscopy , on the other hand, provides detailed structural information about the molecule. By analyzing the chemical shifts, integration of signals, and coupling constants, one can confirm the identity of the main component and identify any structurally related impurities. Quantitative NMR (qNMR) can also be used to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard.

The following sections provide detailed experimental protocols for both techniques and present a comparative summary of the expected data for this compound and its selected analogs.

Data Presentation: A Comparative Overview

CompoundMolecular FormulaHPLC Purity (%)Key NMR Signals (¹H NMR, δ ppm)
This compound C₁₆H₁₅NO₂> 98% (Typical)Amide N-H, Vinylic protons, Aromatic protons, Methoxy protons
N-(4-chlorophenyl)cinnamamide C₁₅H₁₂ClNO> 98% (Typical)~7.77 (d, 1H, vinylic), ~7.56 (m, 4H, aromatic), ~7.36 (m, 6H, aromatic), ~6.53 (d, 1H, vinylic)[1]
N-(4-methoxyphenyl)cinnamamide C₁₆H₁₅NO₂> 98% (Typical)~7.74 (d, 1H, vinylic), ~7.53 (m, 5H, aromatic), ~7.36 (m, 3H, aromatic), ~6.87 (d, 2H, aromatic), ~6.57 (d, 1H, vinylic), ~3.79 (s, 3H, methoxy)[1]

Experimental Protocols

HPLC Purity Assessment

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of cinnamamide derivatives. Method optimization may be required for specific instruments and impurity profiles.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient Elution:

Time (min) % A % B
0 70 30
20 30 70
25 30 70
30 70 30

| 35 | 70 | 30 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample of the cinnamamide derivative in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR Purity and Structural Confirmation

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation and purity estimation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation: Dissolve approximately 5-10 mg of the cinnamamide derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2 seconds

  • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)

Data Analysis:

  • Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and coupling constants with the expected values for the target structure.

  • Purity Estimation: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. For a rough estimate of purity, the ratio of the integral of the main compound signals to the integral of impurity signals can be calculated. For accurate quantitative analysis (qNMR), a certified internal standard of known concentration must be added to the sample.

Mandatory Visualization

Analytical_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification HPLC HPLC Analysis Purity (%) Impurity Profile Purification->HPLC NMR NMR Spectroscopy Structural Confirmation Impurity Identification Purification->NMR Decision Purity > 98%? HPLC->Decision NMR->Decision Pass Proceed to Biological Assays Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Caption: Analytical workflow for purity assessment.

This comprehensive guide provides a framework for the rigorous purity assessment of this compound and its analogs. By employing both HPLC and NMR techniques, researchers can ensure the quality and reliability of their compounds, leading to more accurate and reproducible scientific outcomes.

References

A Comparative Analysis of the Biological Activity of N-(3-Methoxyphenyl)Cinnamamide and Other Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-(3-Methoxyphenyl)Cinnamamide and a range of other cinnamamide derivatives. The information presented is collated from various scientific studies to offer a comprehensive resource for researchers in the field of drug discovery and development. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.

Overview of Biological Activities

Cinnamamides, a class of compounds derived from cinnamic acid, have garnered significant attention for their diverse pharmacological properties. These activities, including antioxidant, anticancer, and antimicrobial effects, are influenced by the nature and position of substituents on both the phenyl ring of the cinnamoyl moiety and the amide nitrogen.[1][2] This guide focuses on comparing the biological profile of this compound with other derivatives to elucidate the impact of structural modifications on their efficacy.

Comparative Quantitative Data

The biological activity of cinnamamide derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for antioxidant and anticancer assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following tables summarize the reported activities of various cinnamamides from multiple studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.

Antioxidant Activity

The antioxidant capacity of cinnamamides is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value indicates a higher antioxidant potential.[3]

Compound/DerivativeAssayIC₅₀ (µg/mL)Reference
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative (16f)DPPH310.50 ± 0.73[4]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative (17d)DPPH574.41 ± 1.34[4]
Morpholine cinnamamide derivative (4i)DPPH19.43 ± 0.08
Morpholine cinnamamide derivative (4j)DPPH19.09 ± 0.09
Ascorbic Acid (Standard)DPPH18.33 ± 0.04
Cinnamic AcidDPPH1.2[5]
Ethyl CinnamateDPPH0.64[5]
Cinnamyl AlcoholDPPH0.84[5]
Anticancer Activity

The cytotoxic effects of cinnamamide derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A lower IC₅₀ value signifies greater potency.[6]

Compound/DerivativeCell LineIC₅₀ (µg/mL)Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c)SKOV-39.28[4][6]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d)HeLa<10[4]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17a)HeLa<10[4]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17d)HeLa<10[4]
N-benzyl-p-coumaramideP388 leukemia16.15[7]
N-(o-tolyl)caffeamideP388 leukemia0.91[7]
(E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetateMurine leukemia P-3880.5[8]
Antimicrobial Activity

The antimicrobial efficacy of cinnamamides is determined by the minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that prevents visible microbial growth.[9]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16b, 16c, 16d, 17a, 17c)Staphylococcus sp. and Enterococcus sp.1-2[10]
Morpholine cinnamamide derivative (4b)C. albicans3.12
Morpholine cinnamamide derivative (4b)A. flavus6.25
Butyl cinnamateCandida strains626.62 µM[11]
4-isopropylbenzylcinnamideS. aureus, S. epidermidis, P. aeruginosa458.15 µM[11]

Key Signaling Pathways

Cinnamic acid derivatives have been shown to modulate several key signaling pathways involved in cellular stress response and disease progression. Understanding these mechanisms is crucial for targeted drug design.

Nrf2-ARE Signaling Pathway

Several cinnamamide derivatives exert their antioxidant and cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_ARE_Pathway Cinnamamides Cinnamamide Derivatives Keap1 Keap1 Cinnamamides->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds & activates Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes promotes transcription Protection Cellular Protection Genes->Protection MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_pathways MAPK Cascades cluster_cellular_response Cellular Response Stimuli Stress / Cytokines ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Survival Cell Survival ERK->Survival Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Cinnamates Cinnamates Cinnamates->JNK inhibit Cinnamates->p38 inhibit DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Compounds with DPPH Solution in 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 Value E->F MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (3-4h, 37°C) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 Value F->G Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compounds in Broth C Inoculate Microplate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (18-24h, 37°C) C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

References

N-(3-Methoxyphenyl)Cinnamamide activity versus standard antioxidant compounds (e.g., Trolox)

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antioxidant Activity: Cinnamamide Derivatives vs. Trolox

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antioxidant activity of cinnamamide derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Furthermore, some derivatives have been shown to exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3]

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various cinnamamide derivatives and the standard antioxidant Trolox are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant potency.

Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
N–[(2–(4-chlorobenzylthio))phenylsulfonyl]cinnamamide (16f)DPPH310.50 ± 0.73--
ABTS597.53 ± 1.3--
N–[(2–(4-methylbenzylthio))phenylsulfonyl]cinnamamide (17d)DPPH574.41 ± 1.34--
ABTS419.18 ± 2.72--
Trolox (Standard) DPPH 3.765 ± 0.083 --
ABTS 2.926 ± 0.029 --
Data for cinnamamide derivatives is sourced from a study by Czestochowska et al. (2023)[1]. Trolox data is from a study by Promden et al. (2022)[4]. Please note that direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on standard procedures reported in the scientific literature.[5][6][7][8][9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[6] The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.

Procedure:

  • Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.

Signaling Pathways and Experimental Workflow

The antioxidant effects of cinnamamide derivatives can be mediated through various mechanisms, including the activation of cellular signaling pathways that control the expression of antioxidant enzymes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. Studies have suggested that some cinnamamide derivatives can activate this protective pathway.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Activator Cinnamamide Derivative Activator->Keap1 Inhibition Maf Maf Nrf2_n->Maf Dimerization ARE ARE Maf->ARE Binding Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Expression

Caption: Nrf2 signaling pathway activation by a cinnamamide derivative.

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a test compound using methods like the DPPH or ABTS assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound (e.g., N-(3-Methoxyphenyl)cinnamamide) and Standard (e.g., Trolox) Solutions C Mix Test/Standard Solutions with Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in the Dark C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized workflow for in vitro antioxidant capacity assays.

References

N-(3-Methoxyphenyl)cinnamamide: A Comparative Analysis of Its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial potential of N-(3-Methoxyphenyl)cinnamamide against a panel of clinically relevant microorganisms. While direct and comprehensive antimicrobial screening data for this compound is not extensively available in the current body of scientific literature, this document extrapolates its potential activity based on studies of structurally similar N-arylcinnamamide derivatives. The performance of these derivatives is compared with established antibiotics to offer a preliminary assessment of their therapeutic promise.

Antimicrobial Spectrum Comparison

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for cinnamamide derivatives against various bacterial and fungal strains, juxtaposed with the activity of standard antibiotics. It is crucial to note that the data for the cinnamamide derivatives represents a class of compounds and not specifically this compound, unless otherwise stated.

Table 1: Antibacterial Activity (MIC in µg/mL)

MicroorganismN-Aryl Cinnamamide DerivativesCiprofloxacinAmpicillin
Staphylococcus aureus6.25 - >256[1]0.6 - 1[2]0.6 - 1[3]
Escherichia coli>256[4]≤1[5]4[3]
Mycobacterium tuberculosis6.25 - 50[1]N/AN/A

Table 2: Antifungal Activity (MIC in µg/mL)

MicroorganismN-Aryl Cinnamamide DerivativesFluconazole
Candida albicans>256[4]0.5[6]

Note: The MIC values for N-Aryl Cinnamamide Derivatives are presented as a range, reflecting the varied activity of different substitutions on the aryl ring. N/A indicates that the antibiotic is not typically used for the specified microorganism.

Experimental Protocols

The determination of antimicrobial susceptibility is performed using standardized laboratory procedures. The two most common methods are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion method. These protocols are outlined below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11][12][13]

1. Preparation of Reagents and Materials:

  • Test compound (this compound) and standard antibiotics.
  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Sterile 96-well microtiter plates.
  • Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard).

2. Procedure:

  • A serial two-fold dilution of the test compound and standard antibiotics is prepared in the broth medium directly in the wells of the microtiter plate.
  • Each well is then inoculated with the standardized microbial suspension.
  • Control wells are included: a positive control (broth and inoculum without antimicrobial agent) and a negative control (broth only).
  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[14][15][16][17][18]

1. Preparation of Materials:

  • Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
  • Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics.
  • Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard).

2. Procedure:

  • A sterile swab is dipped into the standardized inoculum and used to create a uniform lawn of bacteria on the surface of the agar plate.
  • The antimicrobial-impregnated disks are placed on the surface of the inoculated agar.
  • The plates are incubated under appropriate conditions.

3. Interpretation of Results:

  • If the antimicrobial agent is effective, it will diffuse from the disk into the agar and inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disk.
  • The diameter of the zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plates C->D E Read Plates for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Kirby_Bauer_Workflow cluster_prep_kb Preparation cluster_assay_kb Assay cluster_results_kb Results A_kb Prepare Agar Plates C_kb Inoculate Agar Surface (Lawn Culture) A_kb->C_kb B_kb Prepare Standardized Microbial Inoculum B_kb->C_kb D_kb Apply Antimicrobial Disks C_kb->D_kb E_kb Incubate Plates D_kb->E_kb F_kb Measure Zones of Inhibition E_kb->F_kb G_kb Determine Susceptibility (S/I/R) F_kb->G_kb

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

References

Unveiling the Anticancer Potential: A Comparative Analysis of N-(3-Methoxyphenyl)Cinnamamide Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Cinnamide derivatives have emerged as a promising class of compounds, with N-(3-Methoxyphenyl)Cinnamamide showing notable biological activity. This guide provides a comprehensive cross-validation of its activity in various cell lines, comparing its performance with alternative cinnamamide analogs and detailing the experimental methodologies for its evaluation.

Comparative Cytotoxicity of Cinnamamide Derivatives

Below is a summary of the cytotoxic activities (IC50 values) of this compound and other relevant cinnamamide derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Data Not Available---
N-benzyl-p-coumaramideP388Murine Leukemia16.15 µg/mL[1]
N-(o-tolyl)caffeamideP388Murine Leukemia0.91 µg/mL[1]
N-(o-tolyl)-p-coumaramideP388Murine Leukemia16.97 µg/mL[1]
(E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(phenylsulfonyl)acrylamideMCF-7Breast Cancer0.17 µg/mL[3]
(E)-3-(4-Bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide--1.2 µg/mL[3]
(E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide--0.8 µg/mL[3]
Cinnamamide Derivative 16c HeLaCervical Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 16c SKOV-3Ovarian Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 16c MCF-7Breast Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 16d HeLaCervical Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 16d SKOV-3Ovarian Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 16d MCF-7Breast Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 17a HeLaCervical Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 17a MCF-7Breast Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 17d HeLaCervical Cancer<10 µg/mL[3][4]
Cinnamamide Derivative 17d MCF-7Breast Cancer<10 µg/mL[3][4]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 Caco-2Colorectal Cancer0.89 µM[5]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 HCT-116Colorectal Cancer2.85 µM[5]
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 HT-29Colorectal Cancer1.65 µM[5]

Note: Direct IC50 values for this compound were not available in the searched literature. The table presents data for other cinnamamide derivatives to provide a comparative context for the activity of this class of compounds.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to provide a framework for its evaluation, the following diagrams illustrate a key signaling pathway potentially modulated by this compound class and a typical experimental workflow.

experimental_workflow Experimental Workflow for Anticancer Activity Assessment cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Culture (e.g., HeLa, MCF-7, A549, HepG2) compound_treatment Treatment with This compound cell_culture->compound_treatment mtt_assay Cell Viability Assay (MTT Assay) compound_treatment->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) compound_treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) compound_treatment->western_blot ic50_determination IC50 Determination mtt_assay->ic50_determination data_analysis Data Analysis ic50_determination->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis mechanism Mechanism of Action Elucidation data_analysis->mechanism

Caption: A typical experimental workflow for evaluating the anticancer properties of a compound.

nrf2_pathway Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binding proteasome Proteasome nrf2->proteasome Degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation cul3 Cul3-Rbx1 E3 Ubiquitin Ligase keap1->cul3 Recruitment ub Ubiquitin cul3->ub Ubiquitination ub->nrf2 stress Oxidative Stress (e.g., Cinnamamides) stress->keap1 Inactivation maf Maf nrf2_n->maf Dimerization are ARE (Antioxidant Response Element) maf->are Binding genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes Transcription

Caption: The Nrf2 signaling pathway, a key regulator of cellular antioxidant response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound belongs to a class of compounds with demonstrated anticancer potential. While direct and extensive comparative data for this specific molecule is still emerging, the available information on related cinnamamide derivatives suggests promising activity against various cancer cell lines. The provided experimental protocols offer a standardized framework for the systematic evaluation of its efficacy and mechanism of action. Further research focusing on a direct cross-validation of this compound in a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify the cancer types most susceptible to its cytotoxic effects. to fully elucidate its therapeutic potential and to identify the cancer types most susceptible to its cytotoxic effects.

References

In Vitro vs. In Vivo Efficacy of N-(3-Methoxyphenyl)Cinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of N-(3-Methoxyphenyl)Cinnamamide. Due to a lack of publicly available quantitative efficacy data for this specific compound, this document focuses on the likely mechanism of action based on related compounds and outlines the standard experimental protocols for evaluation.

Introduction to this compound

This compound belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The therapeutic potential of cinnamamides is often attributed to their ability to modulate various cellular signaling pathways.

In Vitro Efficacy: A Focus on the Nrf2 Signaling Pathway

Data Presentation

The following tables are structured to present typical quantitative data from in vitro assays. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)
HepG2 (Human Liver Cancer)MTT Assay[Data Not Available]
A549 (Human Lung Cancer)MTT Assay[Data Not Available]
MCF-7 (Human Breast Cancer)MTT Assay[Data Not Available]
HEK293 (Human Embryonic Kidney)MTT Assay[Data Not Available]

Table 2: Hypothetical Nrf2 Activation by this compound

Cell LineAssay TypeEC50 (µM)Max Fold Induction
ARE-Luciferase Reporter CellsLuciferase Reporter Assay[Data Not Available][Data Not Available]
Signaling Pathway

The proposed mechanism of action involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Proteasome Proteasome Nrf2_Keap1->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Cinnamamide This compound Cinnamamide->Keap1 modifies Ub Ubiquitin Ub->Nrf2_Keap1 Maf Maf Nrf2_n->Maf dimerizes with ARE ARE Maf->ARE binds to TargetGenes Antioxidant/Cytoprotective Gene Transcription ARE->TargetGenes activates

Nrf2 Signaling Pathway Activation

In Vivo Efficacy

No in vivo studies specifically investigating the efficacy of this compound were identified in the reviewed scientific literature. In vivo studies are crucial to determine the pharmacokinetic and pharmacodynamic properties of a compound, as well as its overall efficacy and safety in a whole organism.

Data Presentation

The following table is a template for presenting data from a hypothetical in vivo study.

Table 3: Hypothetical In Vivo Efficacy in an Animal Model

Animal ModelDosing RegimenRoute of AdministrationKey Outcomes
[e.g., Xenograft Mouse Model][Data Not Available][e.g., Oral, IP][Data Not Available]
[e.g., Inflammatory Disease Model][Data Not Available][e.g., Oral, IP][Data Not Available]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key in vitro assays mentioned.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Luciferase Reporter Assay for Nrf2 Activation

This assay measures the activation of the Nrf2 pathway using a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.

Protocol:

  • Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., sulforaphane), and a vehicle control. Incubate for 16-24 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Reaction: Add luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein) and express the results as fold induction over the vehicle control. Determine the EC50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Compound Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mechanism Mechanism of Action (e.g., Nrf2 Luciferase Assay) cytotoxicity->mechanism animal_model Animal Model Selection mechanism->animal_model Proceed if promising dosing Dosing and Administration animal_model->dosing efficacy Efficacy Assessment dosing->efficacy toxicity Toxicology Studies dosing->toxicity end End: Data Analysis & Conclusion efficacy->end toxicity->end

General Experimental Workflow

Structure-Activity Relationship (SAR) Insights

The biological activity of cinnamamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the cinnamoyl moiety[1][3]. For N-aryl cinnamamides, substitutions on the N-phenyl ring can significantly impact their anti-inflammatory and antimicrobial activities[2]. The presence of a methoxy group at the 3-position of the N-phenyl ring, as in this compound, may influence the compound's electronic properties and its ability to interact with biological targets. However, without specific data, its precise effect on efficacy remains to be determined experimentally.

Conclusion

While this compound belongs to a class of compounds with demonstrated biological activities, there is a notable absence of specific in vitro and in vivo efficacy data in the current scientific literature. Based on studies of related N-phenyl cinnamamide derivatives, a potential mechanism of action is the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.

Further research, following the standard experimental protocols outlined in this guide, is necessary to elucidate the specific cytotoxic and Nrf2-activating properties of this compound and to evaluate its potential therapeutic efficacy in relevant in vivo models. The provided templates for data presentation and experimental workflows can serve as a framework for such future investigations.

References

Unveiling the Pharmacological Potential: A Comparative Analysis of N-(3-Methoxyphenyl)cinnamamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of the structure-activity relationships of N-(3-Methoxyphenyl)cinnamamide analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of these compounds across various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

The cinnamamide scaffold has proven to be a versatile template in medicinal chemistry, enabling a multitude of interactions with biological targets through its phenyl ring, acrylamide moiety, and amide nitrogen.[1][2] Modifications to this core structure have led to the development of numerous derivatives with a wide range of pharmacological activities. This guide focuses on analogs of this compound, exploring how structural variations influence their biological efficacy.

Comparative Biological Activities of Cinnamamide Analogs

The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on both the cinnamoyl and the N-phenyl rings. The following tables summarize the quantitative structure-activity relationship (SAR) data from various studies, providing a comparative overview of their anticancer and anti-inflammatory potential.

Anticancer Activity

Cinnamamide derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for several analogs, highlighting the impact of different substitutions.

Table 1: Anticancer Activity of N-((3,4,5-trimethoxystyryl)aryl)cinnamamide Analogs [3]

Compound IDCinnamoyl Ring SubstitutionN-Aryl Ring SubstitutionCancer Cell LineIC50 (µM)
8f 3-Methoxyphenyl2-(3,4,5-Trimethoxystyryl)phenylNot SpecifiedNot Specified
9f 3-Methoxyphenyl3-(3,4,5-Trimethoxystyryl)phenylNot SpecifiedNot Specified
13f 3-Methoxyphenyl5-Methoxy-2-(3,4,5-trimethoxystyryl)phenylNot SpecifiedNot Specified

Note: Specific IC50 values for these particular this compound analogs were not provided in the source document, but they are listed as synthesized compounds evaluated for antiproliferative activity.

Table 2: Anticancer Activity of N-benzyl Hydroxycinnamamide Analogs [4]

CompoundCinnamoyl Ring SubstitutionN-SubstitutionCancer Cell LineIC50 (µg/mL)
5a p-coumaroylBenzylP388 Murine Leukemia>100
5b CaffeoylBenzylP388 Murine Leukemia>100
5c FeruloylBenzylP388 Murine Leukemia>100
N-(o-tolyl)caffeamide Caffeoylo-tolylP388 Murine Leukemia0.91
N-(o-tolyl)-p-coumaramide p-coumaroylo-tolylP388 Murine Leukemia16.97

Table 3: Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Analogs [5]

Compound IDCinnamoyl Ring SubstitutionN-SubstitutionCancer Cell LineIC50 (µM)
8f 4-(diethylamino)4-phenylthiazol-2-ylJurkat0.035
8f 4-(diethylamino)4-phenylthiazol-2-ylK562Sub-micromolar
8f 4-(diethylamino)4-phenylthiazol-2-ylBel7402Sub-micromolar
8f 4-(diethylamino)4-phenylthiazol-2-ylA549Sub-micromolar

The data suggests that the nature of the substituent on the N-aryl ring plays a crucial role in the anticancer potency. For instance, the N-(o-tolyl)caffeamide showed significantly higher activity compared to the N-benzyl analogs.[4] Furthermore, the introduction of a 4-phenylthiazol-2-yl moiety on the amide nitrogen, as seen in compound 8f , resulted in potent, sub-micromolar to nanomolar inhibitory activity against several cancer cell lines.[5]

Anti-inflammatory Activity

Several N-arylcinnamamide derivatives have been investigated for their anti-inflammatory potential, primarily through their ability to inhibit NF-κB activation.

Table 4: Anti-inflammatory Activity of N-Arylcinnamamide Derivatives [6][7]

CompoundN-Aryl Ring SubstitutionInhibition of NF-κB Activation
(2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 2-Chloro-5-(trifluoromethyl)phenylHigh
(2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide 2,6-dibromophenylHigh
(2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide 2,5-dichlorophenylHigh

The studies indicate that bulky and lipophilic substituents at the C(2,5)′ or C(2,6)′ positions of the anilide (N-aryl) ring are favorable for anti-inflammatory activity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Synthesis of N-Phenyl Cinnamamide Derivatives

Substituted N-phenyl cinnamamides can be synthesized from the corresponding cinnamoyl chloride and aniline derivatives.

General Procedure:

  • Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form cinnamoyl chloride.[6]

  • The resulting cinnamoyl chloride is then reacted with the appropriate substituted aniline in a suitable solvent (e.g., acetone, chlorobenzene) often in the presence of a base (e.g., pyridine) to yield the desired N-phenyl cinnamamide derivative.[6][8]

  • The crude product is purified by filtration, washing, and recrystallization.[9]

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The cells are incubated further to allow the MTT to be metabolized by mitochondrial succinate dehydrogenase into formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

In Vitro Anti-inflammatory Activity Assay (NF-κB Activation)

The inhibitory effect on the transcription factor NF-κB is a common method to assess anti-inflammatory potential.

Protocol:

  • A suitable cell line, such as THP1-Blue™ NF-κB cells, is used. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • The cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation in the presence or absence of the test compounds.

  • After incubation, the cell supernatant is collected, and the SEAP activity is measured using a suitable substrate (e.g., QUANTI-Blue™).

  • The absorbance is read at a specific wavelength, and the percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control.[6][7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride Chlorination chlorinating_agent Chlorinating Agent (e.g., PCl3) chlorinating_agent->cinnamoyl_chloride cinnamamide N-Aryl Cinnamamide cinnamoyl_chloride->cinnamamide Amidation aniline Substituted Aniline aniline->cinnamamide compound_treatment Compound Treatment cinnamamide->compound_treatment cell_culture Cancer Cell Lines cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay nfkb_assay NF-κB Assay compound_treatment->nfkb_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis nfkb_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of N-arylcinnamamide derivatives.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression cinnamamide N-Aryl Cinnamamide cinnamamide->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of N-arylcinnamamides.

References

Head-to-head comparison of different synthesis methods for N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common and effective methods for the synthesis of N-(3-Methoxyphenyl)Cinnamamide: the Schotten-Baumann reaction and direct amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This document outlines the experimental protocols, presents a quantitative comparison of the methods, and illustrates a key signaling pathway associated with cinnamamide derivatives.

At a Glance: Comparing Synthesis Methods

ParameterMethod 1: Schotten-Baumann ReactionMethod 2: Direct Amide Coupling (EDC)
Starting Materials Cinnamoyl chloride, m-AnisidineCinnamic acid, m-Anisidine
Key Reagents Sodium hydroxide (or other base)EDC, 4-Dimethylaminopyridine (DMAP)
Reaction Time 2-4 hoursApproximately 2.5 hours
Typical Yield Good to Excellent (estimated >85%)High (up to 93% for analogous reactions)[1]
Reaction Conditions Biphasic (organic/aqueous), 0°C to room temperature[2]Anhydrous, 60°C[1]
Work-up/Purification Extraction and recrystallizationExtraction and potentially chromatography[1]
Scalability Well-established for large-scale synthesisReadily scalable
Safety/Handling Cinnamoyl chloride is moisture-sensitive and corrosiveEDC is a moisture-sensitive reagent

Experimental Protocols

Method 1: Schotten-Baumann Reaction

This method involves the acylation of m-anisidine with cinnamoyl chloride in a basic aqueous solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the amide product.[3][4]

Materials:

  • Cinnamoyl chloride

  • m-Anisidine (3-methoxyaniline)

  • Dichloromethane (CH2Cl2)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve m-anisidine (1.0 equivalent) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the m-anisidine solution to create a biphasic mixture.

  • Cool the mixture to 0-5°C using an ice bath and stir vigorously.

  • In a separate flask, dissolve cinnamoyl chloride (1.05 equivalents) in dichloromethane.

  • Add the cinnamoyl chloride solution dropwise to the stirring biphasic mixture over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Method 2: Direct Amide Coupling via EDC

This method facilitates the direct formation of the amide bond between cinnamic acid and m-anisidine using EDC as a coupling agent, often in the presence of a catalyst like DMAP.[1]

Materials:

  • Cinnamic acid

  • m-Anisidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of cinnamic acid (1.0 equivalent) in anhydrous THF, add EDC.HCl (1.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.

  • Slowly add m-anisidine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 150 minutes.[1] Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Treat the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.[1]

Mechanistic Insight: A Common Signaling Pathway

Cinnamamide derivatives have been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. One of the key mechanisms underlying these activities is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription.[7] These genes encode for phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn enhance the cell's capacity to combat oxidative stress.[5][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide N-(3-Methoxyphenyl) Cinnamamide Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Genes activates transcription

Caption: Nrf2/ARE Signaling Pathway Activation by this compound.

Conclusion

Both the Schotten-Baumann reaction and direct amide coupling with EDC are highly effective methods for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the research setting.

The Schotten-Baumann reaction is a classic, robust, and often high-yielding method that is well-suited for large-scale synthesis. However, it requires the preparation or purchase of the more reactive and moisture-sensitive cinnamoyl chloride.

The direct amide coupling with EDC offers the convenience of a one-pot reaction from the readily available cinnamic acid. This method has been shown to produce excellent yields under optimized conditions for analogous anilines. While generally straightforward, the removal of the urea byproduct from EDC can sometimes necessitate chromatographic purification.

For many laboratory-scale syntheses, the operational simplicity of the direct EDC coupling may be preferable. For larger-scale industrial applications, the cost-effectiveness and scalability of the Schotten-Baumann reaction might be more advantageous. Researchers should consider factors such as starting material availability, desired purity, and available purification techniques when selecting the most appropriate synthetic route.

References

Navigating the Nuances of Bioassays: A Comparative Guide to N-(3-Methoxyphenyl)Cinnamamide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a comparative overview of the performance of N-(3-Methoxyphenyl)Cinnamamide and its alternatives in common biological assays, supported by experimental data and detailed protocols. While direct comparative studies on assay reproducibility are limited, this guide aims to provide a framework for understanding potential variability and offers insights into best practices.

This compound belongs to the cinnamamide class of compounds, which are known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The reproducibility of assays involving these compounds can be influenced by numerous factors, from the specific chemical structure of the analog to the experimental conditions.[2] This guide will delve into the quantitative data available for this compound and its structural relatives, provide detailed experimental protocols to aid in study replication, and visualize key cellular pathways and workflows.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on this compound and related cinnamamide derivatives. This data can serve as a baseline for comparing the potency and potential variability of these compounds in different biological assays.

Table 1: Anticancer Activity of Cinnamamide Derivatives (MTT Assay)

CompoundCell LineIC50 (µM)Reference
This compound-Data not available-
N-benzyl-p-coumaramideP388 murine leukemia16.15[3]
N-benzylcaffeamideP388 murine leukemia674.38[3]
N-benzylferulamideP388 murine leukemia179.56[3]
Hexadecyl caffeateRPMI 8226 (multiple myeloma)3.0[2]
Octadecyl caffeateRPMI 8226 (multiple myeloma)9.4[2]

Table 2: Nrf2/ARE Luciferase Reporter Assay Activity of N-Phenyl Cinnamamide Derivatives

CompoundFold Activation (vs. Control at 10 µM)Reference
(E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (1g)15.6[4]
N-(4-chlorophenyl)cinnamamide (1a)15.3[5]
N-(4-(dimethylamino)phenyl)cinnamamide (1b)10.3[5]
N-(4-methoxyphenyl)cinnamamide (1c)7.28[5]
N-(4-ethoxyphenyl)cinnamamide (1d)6.55[5]
N-(4-cyanophenyl)cinnamamide (1e)3.57[5]

Understanding Assay Variability

The reproducibility of in vitro assays is a well-documented challenge in biomedical research.[2] Factors influencing variability include:

  • Cell Line Integrity: Genetic drift and misidentification of cell lines can lead to significant differences in experimental outcomes.

  • Assay-Specific Limitations: For example, the MTT assay, which measures metabolic activity, may not always correlate directly with cell viability, as some compounds can affect mitochondrial function without causing cell death.[6][7]

  • Experimental Parameters: Minor variations in cell seeding density, reagent concentrations, and incubation times can introduce variability.[2]

  • Compound Characteristics: The solubility and stability of the tested compounds in culture media can impact their effective concentration and activity.

Experimental Protocols

To facilitate the reproducibility of studies involving cinnamamides, detailed experimental protocols for key assays are provided below.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salts.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Nrf2/ARE Luciferase Reporter Assay

This assay is used to screen for compounds that activate the Nrf2 antioxidant response pathway.[9]

  • Cell Seeding and Transfection: Seed HepG2 cells in a 6-well plate. After 24 hours, transfect the cells with an ARE-luciferase reporter vector.

  • Compound Treatment: Treat the transfected cells with different concentrations of the cinnamamide derivatives for 6 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase assay reagent to the cell lysate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as fold activation compared to the vehicle-treated control.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 associates Cul3->Nrf2 ubiquitinates Cinnamamide This compound (and other electrophiles) Cinnamamide->Keap1 inactivates Maf Maf Nrf2_n->Maf heterodimerizes ARE ARE Maf->ARE binds Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2 signaling pathway and its activation by electrophilic compounds.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound or alternative incubate_24h_1->add_compound incubate_treatment Incubate for desired period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

While a definitive guide on the absolute reproducibility of assays with this compound versus its alternatives is challenging without direct comparative studies, this guide provides a foundation for informed experimental design. By understanding the reported biological activities, adhering to detailed protocols, and being mindful of the inherent sources of variability in in vitro assays, researchers can enhance the reliability and reproducibility of their findings. The provided data and workflows serve as a valuable resource for scientists working with this and related classes of promising therapeutic compounds.

References

A Comparative Guide to the ADMET Properties of N-(3-Methoxyphenyl)cinnamamide: In Silico Prediction and Experimental Validation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for advancing a potential therapeutic agent from the bench to the clinic.[1][2][3][4] This guide provides a comprehensive framework for evaluating the ADMET properties of N-(3-Methoxyphenyl)cinnamamide, a molecule of interest within the broader class of cinnamamides known for their diverse biological activities.[5][6]

Given the limited publicly available experimental ADMET data for this specific analogue, this guide presents a dual approach: first, by outlining the predicted ADMET parameters using widely accepted in silico computational models, and second, by providing detailed experimental protocols for the subsequent validation of these predictions. This comparative approach, pitting in silico predictions against potential experimental outcomes, is a cornerstone of efficient drug development, helping to de-risk candidates early in the pipeline.[7][8][9]

In Silico ADMET Profile Prediction

Computational, or in silico, ADMET prediction is a rapid and cost-effective method to evaluate the drug-like properties of a molecule at the nascent stages of research.[1][10] Various software and web servers, such as ADMETlab, pkCSM, and SwissADME, utilize algorithms based on a compound's structure to forecast its pharmacokinetic and toxicological profile.[2][3][11] Below is a table summarizing the predicted ADMET properties for this compound alongside two common reference drugs, Warfarin and Ibuprofen, for comparative analysis.

Table 1: Predicted ADMET Properties of this compound and Reference Compounds

Property This compound (Predicted) Warfarin (Reference - Experimental/Predicted) Ibuprofen (Reference - Experimental/Predicted) Significance in Drug Development
Molecular Weight 267.31 g/mol 308.33 g/mol 206.29 g/mol Influences absorption and distribution; typically <500 g/mol is preferred.
LogP (Lipophilicity) 3.5 - 4.53.03.97Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to ModerateLowLowCrucial for absorption; poor solubility can hinder bioavailability.
Caco-2 Permeability Moderate to HighHighHighPredicts intestinal absorption rate.
Human Intestinal Absorption >80%>90%>90%Estimates the fraction of drug absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Likely to crossCrossesCrossesImportant for CNS-targeting drugs; a liability for others.
CYP450 2D6 Inhibition Likely InhibitorInhibitorNon-inhibitorPotential for drug-drug interactions.
CYP450 3A4 Inhibition Likely InhibitorSubstrateSubstratePotential for drug-drug interactions with a major metabolic enzyme.
Hepatotoxicity Low to Moderate RiskHigh RiskLow RiskPredicts potential for drug-induced liver injury.
hERG Inhibition Low RiskModerate RiskLow RiskPredicts potential for cardiotoxicity.
Ames Mutagenicity Non-mutagenicNon-mutagenicNon-mutagenicAssesses the potential to cause genetic mutations.

Note: The predicted values for this compound are hypothetical and should be confirmed with experimental data. Reference values are sourced from established literature and databases.

Experimental Validation Protocols

Following in silico prediction, experimental validation is an indispensable step to confirm the ADMET profile of a drug candidate. Below are detailed methodologies for key assays.

Caco-2 Permeability Assay for Intestinal Absorption
  • Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier, providing an in vitro model for human intestinal absorption.

  • Methodology:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

    • The test compound, this compound, is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Liver Microsomal Stability Assay
  • Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s, which is indicative of its metabolic clearance in the liver.

  • Methodology:

    • Human liver microsomes are incubated with this compound in a phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH (Nicotinamide adenine dinucleotide phosphate).

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

MTT Assay for Cytotoxicity
  • Objective: To assess the potential of a compound to cause cell death by measuring its effect on cell viability.

  • Methodology:

    • A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Following incubation, the media is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated from the dose-response curve.

Visualizing the Workflow and Pathways

To better illustrate the logical flow of ADMET profiling and a potential biological interaction, the following diagrams are provided.

ADMET_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation Start This compound Structure ADMET_Prediction ADMET Prediction (e.g., ADMETlab, SwissADME) Start->ADMET_Prediction Data_Analysis Comparative Data Analysis (vs. Reference Compounds) ADMET_Prediction->Data_Analysis Caco2 Caco-2 Permeability Data_Analysis->Caco2 Hypothesis for Validation Microsomal Microsomal Stability Data_Analysis->Microsomal Hypothesis for Validation Cytotoxicity Cytotoxicity (MTT) Data_Analysis->Cytotoxicity Hypothesis for Validation Validation_Results Validated ADMET Profile Caco2->Validation_Results Microsomal->Validation_Results Cytotoxicity->Validation_Results Go_NoGo Go/No-Go Decision for Further Development Validation_Results->Go_NoGo Decision Point

Caption: Workflow for ADMET profiling of a novel compound.

CYP450_Metabolism Compound This compound CYP3A4 CYP3A4 Compound->CYP3A4 Metabolism Metabolite Metabolite(s) (e.g., Hydroxylated, Demethylated) CYP3A4->Metabolite Excretion Excretion (Urine/Feces) Metabolite->Excretion OtherDrugs Co-administered Drugs (e.g., Ketoconazole) OtherDrugs->CYP3A4 Inhibition

Caption: Simplified pathway of CYP450-mediated metabolism.

References

Safety Operating Guide

Navigating the Safe Disposal of N-(3-Methoxyphenyl)Cinnamamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-Methoxyphenyl)Cinnamamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste and information derived from structurally similar compounds.

Disclaimer: This guidance is based on information for structurally related compounds and should be used as a precautionary guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Assessment of Structurally Similar Compounds

To ensure the highest level of safety, the disposal plan for this compound should consider the potential hazards identified for similar chemical structures. The following table summarizes the known hazards of related compounds. Given these potential hazards, this compound should be handled as a hazardous substance.

Compound NameCAS NumberKnown HazardsDisposal Recommendation
N-(4-methoxyphenyl)-3-phenylpropanamide97754-31-9Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302)[1]Dispose of appropriately according to local regulations.[1]
3-Methoxy-N,N-dimethylpropanamideNot specifiedCauses serious eye irritation (H319), Suspected of damaging fertility or the unborn child (H361fd), May cause damage to organs (Liver, H371), May cause damage to organs through prolonged or repeated exposure (Kidney, H373)[2]Not specified
2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-943-89-5Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]Dispose of contents/container to an approved waste disposal plant.[3]
Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde)134-96-3Harmful if swallowed, may form combustible dust concentrations in air.[4]Dispose of contents/container to an approved waste disposal plant.[4]
Benzamide55-21-0Harmful if swallowed, suspected of causing genetic defects.[4]Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[4]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemically resistant gloves.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat to protect from splashes.[4]

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Dispose of solid this compound waste in a designated container for solid chemical waste. This container should be clearly labeled with "Hazardous Waste" and the chemical name.

  • Liquid Waste: If this compound is in a solution, dispose of it in a designated container for liquid chemical waste. The container should be compatible with the solvent used and clearly labeled.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, or paper towels, should be disposed of in the same solid chemical waste container.[4]

Step 3: Waste Collection and Storage
  • Container: Use a robust, leak-proof container for waste collection. The container must be kept closed except when adding waste.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] The storage area should be a well-ventilated area with secondary containment to capture any potential leaks.[4]

Step 4: Final Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Follow their specific procedures for waste collection.

  • Professional Disposal: this compound should be disposed of through an approved waste disposal plant or a licensed disposal company.[3][4] Methods may include incineration of the material mixed with a combustible solvent.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid collect_solid Step 3: Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3: Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage ehs_contact Step 5: Contact EHS for Pickup storage->ehs_contact disposal Final Disposal: Approved Waste Disposal Plant or Licensed Disposal Company ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for N-(3-Methoxyphenyl)Cinnamamide, tailored for researchers, scientists, and drug development professionals. Given that detailed toxicological data for this specific compound may be limited, a cautious approach based on the handling of similar chemical structures is paramount. Adherence to these procedural steps is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved Respirator / Chemical Fume HoodRequired when handling the compound as a powder to prevent inhalation of dust particles.[1][2] All handling should ideally occur in a certified chemical fume hood.[2][3]
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesProvides a barrier against airborne particles and accidental splashes, protecting the eyes from irritation or serious damage.[2][4][5]
Face ShieldRecommended in conjunction with goggles when there is a significant risk of splashing or dust generation.[2][3][6]
Hand Protection Compatible Chemical-Resistant GlovesNitrile or neoprene gloves are suitable for handling powdered chemicals.[3][6] Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[2][3]
Skin and Body Protection Laboratory Coat or Protective OverallsPrevents contact of the chemical with the skin. All protective clothing should be clean and donned before work begins.[2][3][4]
Chemical-Resistant Apron (e.g., P.V.C.)Provides an additional layer of protection against spills and splashes.[2]
Footwear Closed-Toe ShoesProtects feet from spills and falling objects. Chemical-resistant boots are recommended if there is a risk of significant spills.[2][6]

Experimental Protocol for Safe Handling

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment. The following protocol outlines the procedural steps for handling this compound.

1. Pre-Handling Preparations

  • Ventilation Check: Ensure a certified chemical fume hood is operational. If a fume hood is not available, ensure the laboratory is well-ventilated and have a NIOSH-approved respirator ready.[2][4]

  • Safety Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[4]

  • PPE Inspection: Before use, carefully inspect all PPE for signs of damage or degradation, such as tears or punctures in gloves.[2][3]

  • Material Gathering: Assemble all necessary chemicals, equipment, and waste containers within the fume hood to minimize movement in and out of the containment area.

2. Handling Procedure

  • Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.

  • Containment: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[2]

  • Dust and Aerosol Avoidance: Use techniques that minimize the generation of dust. Avoid dry sweeping of spills.[2][4]

  • Container Management: Keep the container of this compound tightly closed when not in use.[2][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[2][8] Avoid all personal contact with the substance.[2][7]

3. Post-Handling and Decontamination

  • Work Area Cleaning: Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.

  • PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[4][5][8]

PPE Selection and Disposal Workflow

The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_selection 2. PPE Selection cluster_handling 3. Safe Handling Operation cluster_disposal 4. Post-Handling & Disposal A Assess Task-Specific Risks (e.g., dust, splash potential) B Verify Fume Hood & Safety Equipment Functionality A->B C Select Respiratory Protection (Fume Hood / Respirator) B->C D Select Eye/Face Protection (Goggles / Face Shield) B->D E Select Hand Protection (Nitrile/Neoprene Gloves) B->E F Select Body & Foot Protection (Lab Coat, Closed-Toe Shoes) B->F G Don PPE Correctly C->G D->G E->G F->G H Handle Chemical in Controlled Environment G->H I Follow Safe Handling Protocols H->I J Decontaminate Work Area I->J K Doff & Dispose of Contaminated PPE J->K L Segregate Chemical Waste K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE management when handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste this compound and solutions containing the compound in a suitable, clearly labeled, and sealed container.[2][4]

    • Do not dispose of this chemical down the drain or in general waste.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]

  • Contaminated Materials:

    • PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, sealed waste bag.

    • Glassware: Rinse contaminated glassware thoroughly in a fume hood before washing. The initial rinsate should be collected as hazardous waste.

    • Packaging: Contaminated packaging should be disposed of as unused product.[2]

  • Spill Management:

    • Minor Spills: For small, dry spills, avoid generating dust.[2][4] Carefully sweep or scoop the material into a sealed container for disposal.[4]

    • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency services.[2]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.